molecular formula C20H14O5 B15573684 4'',5''-Dehydroisopsoralidin

4'',5''-Dehydroisopsoralidin

Katalognummer: B15573684
Molekulargewicht: 334.3 g/mol
InChI-Schlüssel: CTYFEXJZZVARFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4'',5''-Dehydroisopsoralidin is a useful research compound. Its molecular formula is C20H14O5 and its molecular weight is 334.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

6-hydroxy-17,17-dimethyl-3,12,16-trioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4(9),5,7,14,18,20-octaen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O5/c1-20(2)6-5-10-7-13-16(9-14(10)25-20)24-19(22)17-12-4-3-11(21)8-15(12)23-18(13)17/h3-9,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYFEXJZZVARFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=CC3=C(C=C2O1)OC(=O)C4=C3OC5=C4C=CC(=C5)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: 4'',5''-Dehydroisopsoralidin from Psoralea corylifolia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'',5''-Dehydroisopsoralidin, a naturally occurring coumarin (B35378) found in Psoralea corylifolia. It details the isolation of this compound, its known biological activities, and the experimental protocols used to determine these activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to Psoralea corylifolia

Psoralea corylifolia L., a member of the Fabaceae family, is a medicinal plant with a long history of use in traditional Chinese and Indian medicine.[1][2] The seeds of the plant are the primary part used for medicinal purposes and are known to contain a rich diversity of bioactive phytochemicals, including coumarins, flavonoids, and meroterpenes.[1][2] These compounds contribute to the plant's various reported therapeutic properties.

This compound: A Key Bioactive Constituent

This compound is a furanocoumarin that has been identified as one of the chemical constituents of Psoralea corylifolia.[1] Its presence in the plant, particularly in the seeds, has been confirmed through various phytochemical studies. While research on this specific compound is not as extensive as for other components of Psoralea corylifolia like psoralen (B192213) and isopsoralen, it has shown notable biological activities.

Isolation of this compound from Psoralea corylifolia

The isolation of this compound from Psoralea corylifolia is typically achieved through chromatographic techniques. Although a specific, detailed protocol for the preparative isolation of this compound is not extensively documented in publicly available literature, a general methodology can be inferred from studies on the chemical constituents of the plant.

Experimental Protocol: General Chromatographic Isolation

A study on the chemical constituents of Psoralea corylifolia successfully isolated this compound using column chromatography.[1] The general steps for such an isolation are as follows:

  • Extraction: The dried and powdered seeds of Psoralea corylifolia are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, using methods like maceration or Soxhlet extraction.

  • Fractionation: The crude extract is then subjected to preliminary fractionation using liquid-liquid partitioning with solvents of varying polarity to separate compounds based on their solubility.

  • Column Chromatography: The fraction containing coumarins is further purified using column chromatography.

    • Stationary Phase: Silica gel is a commonly used adsorbent.

    • Mobile Phase: A gradient elution system of non-polar and polar solvents (e.g., a mixture of n-hexane and ethyl acetate (B1210297) with increasing polarity) is typically employed to separate the individual compounds.

  • Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are collected and may be subjected to further purification steps like preparative high-performance liquid chromatography (HPLC) to achieve high purity.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Quantitative Data

Biological Activities of this compound

This compound has demonstrated noteworthy biological activities, particularly as a β-glucuronidase inhibitor and possessing anti-inflammatory and antioxidant effects.

β-Glucuronidase Inhibition

This compound has been identified as an inhibitor of β-glucuronidase.

Compound Biological Activity IC50 Value
This compoundβ-glucuronidase inhibition6.3 μM

Experimental Protocol: β-Glucuronidase Inhibition Assay

The inhibitory effect of this compound on β-glucuronidase activity can be determined using a spectrophotometric assay with p-nitrophenyl-β-D-glucuronide (pNPG) as the substrate.

  • Reaction Mixture: Prepare a reaction mixture containing β-glucuronidase enzyme in a suitable buffer (e.g., phosphate (B84403) or acetate buffer, pH 7.0).

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture and pre-incubate for a specific period at 37°C. A control without the inhibitor is also prepared.

  • Substrate Addition: Initiate the enzymatic reaction by adding a solution of p-nitrophenyl-β-D-glucuronide.

  • Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of sodium carbonate (Na2CO3).

  • Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 400-405 nm using a spectrophotometer.

  • Calculation: The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated samples to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.

Antioxidant Activity

The antioxidant potential of this compound can be assessed using various in vitro assays, such as the Trolox Equivalent Antioxidant Capacity (TEAC) assay.

Experimental Protocol: Trolox Equivalent Antioxidant Capacity (TEAC) Assay

This assay measures the ability of a compound to scavenge the stable radical cation ABTS•+.

  • ABTS•+ Generation: The ABTS•+ radical cation is generated by reacting ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Standard and Sample Preparation: Prepare a series of Trolox standards of known concentrations. Dissolve this compound in a suitable solvent to prepare test solutions of varying concentrations.

  • Assay Procedure:

    • Add the Trolox standards or the sample solutions to a 96-well microtiter plate.

    • Add the ABTS•+ solution to each well.

  • Measurement: The absorbance is measured at a specific wavelength (typically around 734 nm) after a set incubation time (e.g., 5-30 minutes).

  • Calculation: The percentage of inhibition of the ABTS•+ radical is calculated for each concentration of the sample and the Trolox standards. The results are expressed as Trolox Equivalents (TE), which is the concentration of Trolox having the equivalent antioxidant activity as the sample.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound can be investigated using various in vitro models. While specific studies on this compound are limited, a general approach involves assessing its ability to inhibit the production of pro-inflammatory mediators in stimulated immune cells.

Experimental Protocol: In Vitro Anti-inflammatory Assay (General)

  • Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophages, in appropriate culture media.

  • Cell Stimulation: Induce an inflammatory response in the cells by treating them with an inflammatory agent like lipopolysaccharide (LPS).

  • Treatment: Treat the stimulated cells with different concentrations of this compound.

  • Measurement of Inflammatory Mediators: After a specific incubation period, measure the levels of pro-inflammatory mediators in the cell culture supernatant. This can include:

    • Nitric Oxide (NO): Measured using the Griess reagent.

    • Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β): Measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Analysis: Determine the ability of this compound to reduce the production of these inflammatory mediators compared to the untreated, stimulated cells.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. However, based on the known activities of other compounds from Psoralea corylifolia and the general mechanisms of anti-inflammatory and antioxidant agents, it is plausible that this compound may modulate key inflammatory and oxidative stress pathways.

For instance, other compounds from Psoralea corylifolia, such as isopsoralen, have been shown to inhibit the NF-κB signaling pathway.[3] The NF-κB pathway is a critical regulator of inflammation, and its inhibition leads to a decrease in the expression of pro-inflammatory genes. It is conceivable that this compound may share a similar mechanism of action.

Furthermore, antioxidant compounds often exert their effects by modulating pathways such as the Nrf2-Keap1-ARE signaling pathway, which upregulates the expression of antioxidant enzymes.[4] Future research is needed to investigate whether this compound acts through these or other signaling cascades.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction & Isolation cluster_activity Biological Activity Assessment plant_material Psoralea corylifolia Seeds extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography fractions Fractions column_chromatography->fractions purification Preparative HPLC fractions->purification pure_compound Pure this compound purification->pure_compound beta_glucuronidase β-Glucuronidase Inhibition Assay pure_compound->beta_glucuronidase antioxidant Antioxidant Assay (TEAC) pure_compound->antioxidant anti_inflammatory Anti-inflammatory Assay pure_compound->anti_inflammatory

Caption: Experimental workflow for the isolation and biological evaluation of this compound.

Hypothesized Signaling Pathway

Given the anti-inflammatory properties of compounds from Psoralea corylifolia, a hypothesized mechanism of action for this compound involves the inhibition of the NF-κB signaling pathway.

hypothesized_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Dehydroisopsoralidin This compound Dehydroisopsoralidin->IKK inhibits (?) DNA DNA NFkB_nuc->DNA binds Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_genes induces

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound is a bioactive compound from Psoralea corylifolia with demonstrated potential as a β-glucuronidase inhibitor and likely possesses antioxidant and anti-inflammatory properties. This technical guide has outlined the general procedures for its isolation and for the assessment of its biological activities.

Future research should focus on:

  • Developing and optimizing a specific, high-yield protocol for the preparative isolation of this compound.

  • Conducting comprehensive studies to elucidate the specific molecular targets and signaling pathways modulated by this compound to better understand its mechanisms of action.

  • Performing in vivo studies to validate the in vitro findings and to assess the therapeutic potential of this compound for inflammatory and oxidative stress-related diseases.

By addressing these research gaps, the full therapeutic potential of this compound can be explored, potentially leading to the development of new and effective therapeutic agents.

References

An In-depth Technical Guide on the Biosynthesis of 4'',5''-Dehydroisopsoralidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'',5''-Dehydroisopsoralidin, a significant pyranocoumarin (B1669404) found in the medicinal plant Psoralea corylifolia, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and optimizing production. This technical guide delineates the proposed biosynthetic pathway of this compound, integrating knowledge from the phenylpropanoid, isoflavonoid (B1168493), and pyranocoumarin biosynthetic pathways. The pathway commences with the general phenylpropanoid cascade, leading to the formation of key chalcone (B49325) and isoflavonoid intermediates. Subsequent enzymatic modifications, including prenylation, cyclization, and dehydrogenation, are detailed. This guide also presents a summary of the key enzymes involved and provides a generalized experimental workflow for elucidating such biosynthetic pathways.

Introduction

Psoralea corylifolia, commonly known as "Bu-gu-zhi" in traditional Chinese medicine, is a rich source of various bioactive secondary metabolites, including flavonoids, coumarins, and meroterpenes. Among these, the pyranocoumarin this compound is of significant interest. Its biosynthesis is intricately linked to the isoflavonoid pathway, a branch of the broader phenylpropanoid pathway. This document provides a detailed overview of the proposed biosynthetic route to this compound, highlighting key enzymatic steps and intermediates.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the shikimate and phenylpropanoid pathways, which provide the basic phenylpropanoid units. The pathway then diverges into the isoflavonoid branch, leading to the formation of the core coumestan (B1194414) structure, which is subsequently modified to yield the final product.

Upstream Phenylpropanoid and Isoflavonoid Pathways

The initial steps are well-established and common to the biosynthesis of many flavonoids and isoflavonoids.

  • Shikimate Pathway: Provides the aromatic amino acid L-phenylalanine.

  • General Phenylpropanoid Pathway: L-phenylalanine is converted to 4-coumaroyl-CoA through the sequential action of Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL).

  • Chalcone and Flavanone Formation: 4-Coumaroyl-CoA is condensed with three molecules of malonyl-CoA by Chalcone Synthase (CHS) to form naringenin (B18129) chalcone. Chalcone Isomerase (CHI) then catalyzes the stereospecific cyclization of the chalcone into (2S)-naringenin.

  • Isoflavonoid Branch: (2S)-Naringenin is the key branch point intermediate that enters the isoflavonoid pathway. Isoflavone (B191592) Synthase (IFS), a cytochrome P450 enzyme, catalyzes an aryl migration to form the isoflavone genistein.

  • Coumestan Formation: Genistein undergoes further modifications, including hydroxylation and oxidative cyclization, to form the coumestan scaffold of psoralidin (B1678305). While the exact enzymes for this transformation in P. corylifolia are not fully characterized, it is hypothesized to involve reductases and cytochrome P450 enzymes. Psoralidin is a known prenylated coumestan isolated from P. corylifolia.[1][2]

Late-Stage Biosynthesis from Psoralidin

The final steps leading to this compound are proposed to involve the formation of the pyran ring and a subsequent dehydrogenation.

  • Prenylation: Psoralidin undergoes prenylation, likely catalyzed by a prenyltransferase (PT), which attaches a dimethylallyl pyrophosphate (DMAPP) group to the coumestan backbone.

  • Pyran Ring Formation: The prenylated intermediate undergoes oxidative cyclization to form the pyran ring. This step is likely catalyzed by a specific cytochrome P450 monooxygenase, similar to those recently identified in the biosynthesis of other pyranocoumarins.[3]

  • Dehydrogenation: The final step is the formation of a double bond in the pyran ring through the action of a dehydrogenase, yielding this compound.

Key Enzymes in the Biosynthetic Pathway

The following table summarizes the key enzyme classes involved in the proposed biosynthetic pathway of this compound.

Enzyme ClassAbbreviationFunction
Phenylalanine Ammonia-LyasePALConverts L-phenylalanine to cinnamic acid.
Cinnamate 4-HydroxylaseC4HHydroxylates cinnamic acid to p-coumaric acid.
4-Coumarate-CoA Ligase4CLActivates p-coumaric acid to 4-coumaroyl-CoA.
Chalcone SynthaseCHSCatalyzes the formation of naringenin chalcone.
Chalcone IsomeraseCHIIsomerizes naringenin chalcone to naringenin.
Isoflavone SynthaseIFSConverts naringenin to the isoflavone genistein.
PrenyltransferasePTTransfers a prenyl group to the coumestan core.
Cytochrome P450 MonooxygenaseCYP450Catalyzes oxidative cyclization for pyran ring formation.
DehydrogenaseIntroduces a double bond to form the final product.

Visualizing the Biosynthetic and Experimental Workflow

Proposed Biosynthetic Pathway Diagram

Biosynthesis of this compound cluster_phenylpropanoid Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Pathway cluster_pyranocoumarin Pyranocoumarin Formation L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL 4-Coumaric Acid 4-Coumaric Acid Cinnamic Acid->4-Coumaric Acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA 4-Coumaric Acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Genistein Genistein Naringenin->Genistein IFS Psoralidin Precursor Psoralidin Precursor Genistein->Psoralidin Precursor Multiple Steps Psoralidin Psoralidin Psoralidin Precursor->Psoralidin Prenylated Psoralidin Prenylated Psoralidin Psoralidin->Prenylated Psoralidin Prenyltransferase Isopsoralidin Isopsoralidin Prenylated Psoralidin->Isopsoralidin CYP450 Cyclase This compound This compound Isopsoralidin->this compound Dehydrogenase

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Pathway Elucidation

Experimental Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation Transcriptome/Genome\nAnalysis of P. corylifolia Transcriptome/Genome Analysis of P. corylifolia Candidate Gene\nIdentification (PAL, CHS, IFS, PT, CYP450) Candidate Gene Identification (PAL, CHS, IFS, PT, CYP450) Transcriptome/Genome\nAnalysis of P. corylifolia->Candidate Gene\nIdentification (PAL, CHS, IFS, PT, CYP450) Phylogenetic Analysis Phylogenetic Analysis Candidate Gene\nIdentification (PAL, CHS, IFS, PT, CYP450)->Phylogenetic Analysis Gene Cloning and\nHeterologous Expression Gene Cloning and Heterologous Expression Candidate Gene\nIdentification (PAL, CHS, IFS, PT, CYP450)->Gene Cloning and\nHeterologous Expression Protein Purification Protein Purification Gene Cloning and\nHeterologous Expression->Protein Purification Enzyme Assays with\nPutative Substrates Enzyme Assays with Putative Substrates Protein Purification->Enzyme Assays with\nPutative Substrates Kinetic Parameter\nDetermination (Km, Vmax) Kinetic Parameter Determination (Km, Vmax) Enzyme Assays with\nPutative Substrates->Kinetic Parameter\nDetermination (Km, Vmax) Virus-Induced Gene\nSilencing (VIGS) in P. corylifolia Virus-Induced Gene Silencing (VIGS) in P. corylifolia Enzyme Assays with\nPutative Substrates->Virus-Induced Gene\nSilencing (VIGS) in P. corylifolia Metabolite Profiling\n(LC-MS/MS, NMR) Metabolite Profiling (LC-MS/MS, NMR) Virus-Induced Gene\nSilencing (VIGS) in P. corylifolia->Metabolite Profiling\n(LC-MS/MS, NMR) Stable Transformation\n(e.g., RNAi) Stable Transformation (e.g., RNAi) Stable Transformation\n(e.g., RNAi)->Metabolite Profiling\n(LC-MS/MS, NMR)

Caption: Generalized experimental workflow for biosynthetic pathway elucidation.

Experimental Protocols

Identification of Candidate Genes via Transcriptome Analysis
  • RNA Extraction: Extract total RNA from various tissues of Psoralea corylifolia (e.g., leaves, roots, seeds) using a commercial kit or a TRIzol-based method.

  • Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina RNA-seq).

  • De Novo Assembly and Annotation: Assemble the transcriptome reads and annotate the resulting unigenes against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).

  • Candidate Gene Selection: Identify unigenes encoding enzymes of the phenylpropanoid, isoflavonoid, and coumarin (B35378) pathways (PAL, C4H, 4CL, CHS, CHI, IFS, prenyltransferases, cytochrome P450s, dehydrogenases) based on sequence homology.

Functional Characterization of a Candidate Prenyltransferase
  • Gene Cloning: Amplify the full-length cDNA of the candidate prenyltransferase gene using PCR with gene-specific primers. Clone the PCR product into an expression vector (e.g., pET-28a for bacterial expression or pYES2 for yeast expression).

  • Heterologous Expression: Transform the expression construct into a suitable host (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression with IPTG (for E. coli) or galactose (for yeast).

  • Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified enzyme, the putative substrate (e.g., psoralidin), the prenyl donor (DMAPP), and a suitable buffer with divalent cations (e.g., Mg²⁺).

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

    • Analyze the products by HPLC and LC-MS to identify the prenylated product.

  • Kinetic Analysis: Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by varying the concentration of one substrate while keeping the other saturated.

In Vivo Functional Validation using Virus-Induced Gene Silencing (VIGS)
  • VIGS Vector Construction: Clone a fragment of the target gene (e.g., a candidate cytochrome P450) into a VIGS vector (e.g., pTRV2).

  • Agroinfiltration: Introduce the VIGS construct and the pTRV1 vector into Agrobacterium tumefaciens. Infiltrate young P. corylifolia plants with the Agrobacterium suspension.

  • Metabolite Analysis: After a few weeks, collect tissues from the silenced and control plants. Extract the metabolites and analyze the levels of this compound and its precursors using LC-MS/MS. A significant reduction in the target compound in silenced plants would confirm the gene's function.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature regarding the enzyme kinetics and in vivo concentrations of intermediates for the biosynthesis of this compound. The following table provides a template for the types of quantitative data that would be valuable for a complete understanding and for metabolic engineering efforts.

ParameterValueMethod of DeterminationReference
Enzyme Kinetics (Hypothetical Prenyltransferase)
Km for PsoralidinData not availableEnzyme Assay with varying substrate concentrations
Km for DMAPPData not availableEnzyme Assay with varying substrate concentrations
VmaxData not availableEnzyme Assay
Metabolite Concentrations in P. corylifolia Seeds
PsoralidinData not availableLC-MS/MS Quantification
This compoundData not availableLC-MS/MS Quantification

Conclusion

The proposed biosynthetic pathway for this compound provides a robust framework for future research. It is evident that this pyranocoumarin originates from the isoflavonoid pathway, with psoralidin as a likely key intermediate. The subsequent formation of the pyran ring and dehydrogenation are catalyzed by enzymes that are yet to be specifically characterized in Psoralea corylifolia. The elucidation of these final steps through the experimental approaches outlined in this guide will be instrumental for the biotechnological production of this and related valuable compounds. Further research focusing on the isolation and characterization of the specific prenyltransferases, cyclases, and dehydrogenases from P. corylifolia is warranted.

References

Spectroscopic Profile of 4'',5''-Dehydroisopsoralidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural compound 4'',5''-Dehydroisopsoralidin. The information herein is intended to support research and development efforts in medicinal chemistry, natural product synthesis, and drug discovery.

Introduction

This compound is a furanocoumarin that was first isolated from the fruits of Psoralea corylifolia L.[1][2]. Its structure has been elucidated through various spectroscopic techniques, providing a detailed chemical fingerprint for its identification and characterization. This document compiles the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound.

Chemical Structure

Systematic Name: 10-Hydroxy-3,3-dimethyl-3H-benzo[f]pyrano[3,2-c]chromen-8-one

Molecular Formula: C₂₀H₁₄O₅

Molecular Weight: 334.32 g/mol

Spectroscopic Data

The following tables are structured to present the anticipated spectroscopic data once it becomes accessible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not availableData not availableData not availableData not available

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
Data not availableData not availableData not available
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which aids in structural confirmation.

Table 3: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
Data not availableData not availableData not availableData not available
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
Data not availableData not availableData not available

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in the public domain at this time. However, a general workflow for the spectroscopic analysis of a purified natural product is outlined below.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation A Plant Material (Psoralea corylifolia) B Extraction A->B C Chromatographic Separation B->C D Pure Compound (this compound) C->D E NMR Spectroscopy (¹H & ¹³C) D->E Dissolve in CDCl₃ or DMSO-d₆ F Mass Spectrometry (MS) D->F Prepare dilute solution G Infrared Spectroscopy (IR) D->G Prepare KBr pellet or thin film H Data Interpretation E->H F->H G->H I Structure Confirmation H->I

Caption: General workflow for the isolation and spectroscopic analysis of a natural product.

Conclusion

While the existence and basic chemical properties of this compound are documented, detailed public access to its primary spectroscopic data remains a limitation for the broader scientific community. The structural templates and general workflow provided in this guide are intended to be populated with specific data as it becomes available, thereby serving as a valuable resource for researchers in the field. Further investigation into the primary literature is required to obtain the quantitative data necessary for a complete spectroscopic profile.

References

A Comprehensive Technical Guide to 4'',5''-Dehydroisopsoralidin (CAS number 65639-51-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'',5''-Dehydroisopsoralidin, a natural furanocoumarin isolated from the seeds of Psoralea corylifolia, has garnered scientific interest for its potential therapeutic properties. This technical guide provides an in-depth overview of its known biological activities, including its anti-inflammatory, antioxidant, and enzyme-inhibiting effects. Detailed experimental protocols for key assays are provided, along with a summary of all available quantitative data. Furthermore, this guide illustrates the potential molecular mechanisms of action through signaling pathway diagrams, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a furanocoumarin with the following chemical properties:

PropertyValue
CAS Number 65639-51-2
Molecular Formula C₂₀H₁₄O₅
Molecular Weight 334.32 g/mol

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, with the most notable being its anti-inflammatory and antioxidant effects.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been primarily attributed to its ability to inhibit the release of β-glucuronidase from polymorphonuclear leukocytes (PMNs).

ActivityAssay SystemIC₅₀ ValueReference
β-glucuronidase InhibitionRat Polymorphonuclear Leukocytes (PMNs)6.3 μM[1][2]
Antioxidant Activity

The antioxidant potential of this compound has been demonstrated through its radical scavenging capabilities.

ActivityAssay SystemConcentrationEffectReference
Radical ScavengingTEAC Assay in H4IIE rat hepatoma cells25 μMSignificant radical scavenging[2]
DPPH Radical ScavengingIn vitro assay39.0 - 68.0 µg/mLIC₅₀ values for a group of related compounds[3]
ABTS Radical ScavengingIn vitro assayNot SpecifiedActive[3]
Superoxide Radical ScavengingIn vitro assayNot SpecifiedActive[3]
Cytotoxicity

This compound has been shown to exhibit weak cytotoxicity against several cell lines.

Cell LineAssay DurationIC₅₀ ValueReference
H4IIE (rat hepatoma)24 hours>50 μM[2]
HCT116 (human colon cancer)24 hours>50 μM[2]
C6 (rat glioma)24 hours>50 μM[2]

Potential Signaling Pathways

While direct evidence for the modulation of specific signaling pathways by this compound is still emerging, related compounds from Psoralea corylifolia have been shown to influence key inflammatory and antioxidant pathways. It is plausible that this compound may exert its effects through similar mechanisms.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.

Proposed inhibition of the NF-κB signaling pathway.
Modulation of the Nrf2 Antioxidant Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of various antioxidant and detoxifying enzymes.

Proposed activation of the Nrf2 antioxidant pathway.

Experimental Protocols

β-Glucuronidase Inhibition Assay

This protocol is a general representation of a typical β-glucuronidase inhibition assay.

Beta_Glucuronidase_Assay Prepare_Reagents 1. Prepare Reagents: - β-glucuronidase solution - Test compound (Dehydroisopsoralidin) - Substrate (e.g., p-nitrophenyl-β-D-glucuronide) - Buffer (e.g., acetate (B1210297) buffer) Incubate_Enzyme 2. Pre-incubation: - Mix enzyme and test compound in buffer - Incubate at 37°C for a defined period (e.g., 15 min) Prepare_Reagents->Incubate_Enzyme Add_Substrate 3. Initiate Reaction: - Add substrate to the mixture Incubate_Enzyme->Add_Substrate Incubate_Reaction 4. Reaction Incubation: - Incubate at 37°C for a defined period (e.g., 30 min) Add_Substrate->Incubate_Reaction Stop_Reaction 5. Stop Reaction: - Add a stop solution (e.g., NaOH) Incubate_Reaction->Stop_Reaction Measure_Absorbance 6. Measurement: - Measure absorbance at a specific wavelength (e.g., 405 nm for p-nitrophenol) Stop_Reaction->Measure_Absorbance Calculate_Inhibition 7. Data Analysis: - Calculate percentage inhibition and IC₅₀ value Measure_Absorbance->Calculate_Inhibition

Workflow for a typical β-glucuronidase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of β-glucuronidase, this compound (at various concentrations), and a suitable substrate such as p-nitrophenyl-β-D-glucuronide in an appropriate buffer (e.g., 0.1 M acetate buffer, pH 5.0).

  • Pre-incubation: In a 96-well plate, add the β-glucuronidase solution and different concentrations of this compound. Include a control with the enzyme and buffer only, and a blank with buffer only. Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stopping the Reaction: Terminate the reaction by adding a stop solution, such as 0.2 M NaOH.

  • Measurement: Measure the absorbance of the product (e.g., p-nitrophenol at 405 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH Radical Scavenging Assay

This protocol outlines a general procedure for assessing antioxidant activity using the DPPH radical.

Methodology:

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of this compound in a suitable solvent.

  • Reaction Mixture: In a 96-well plate, add the DPPH solution to different concentrations of the test compound. Include a control containing DPPH and the solvent, and a blank containing the solvent only.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC₅₀ value is determined as the concentration of the sample that scavenges 50% of the DPPH radicals.

MTT Cytotoxicity Assay

This is a common colorimetric assay for assessing cell viability.

Methodology:

  • Cell Seeding: Seed cells (e.g., H4IIE, HCT116, or C6) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank (medium only).

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle control. The IC₅₀ value, the concentration of the compound that reduces cell viability by 50%, can be calculated from the dose-response curve.

Conclusion and Future Directions

This compound, a natural compound from Psoralea corylifolia, demonstrates promising anti-inflammatory and antioxidant properties with low cytotoxicity. Its ability to inhibit β-glucuronidase and scavenge free radicals suggests its potential as a therapeutic agent. While the precise molecular mechanisms are still under investigation, it is hypothesized that its biological activities may be mediated through the modulation of key signaling pathways such as NF-κB and Nrf2.

Further research is warranted to:

  • Elucidate the specific molecular targets of this compound.

  • Confirm its modulatory effects on the NF-κB, MAPK, and Nrf2 signaling pathways through in-depth molecular studies.

  • Conduct comprehensive in vivo studies to evaluate its efficacy and safety profile in relevant disease models.

  • Perform detailed structure-activity relationship studies to optimize its therapeutic potential.

This technical guide provides a solid foundation for future investigations into the pharmacological properties and therapeutic applications of this compound, paving the way for the development of novel drugs for inflammatory and oxidative stress-related diseases.

References

4'',5''-Dehydroisopsoralidin: A Technical Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'',5''-Dehydroisopsoralidin is a natural furanocoumarin isolated from the seeds of Psoralea corylifolia, a plant with a long history of use in traditional medicine.[1][2] This document provides a comprehensive technical overview of the current scientific literature on this compound, focusing on its biological activities, experimental protocols, and potential mechanisms of action. The information is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry. While the primary reported activity of this compound is the inhibition of β-glucuronidase, it is also suggested to possess anti-inflammatory and antioxidant properties, warranting further investigation into its therapeutic potential.[3][4]

Quantitative Biological Data

The available quantitative data for the biological activity of this compound is currently limited. The primary reported activity is its inhibitory effect on the enzyme β-glucuronidase.

Biological TargetAssay TypeParameterValueSource
β-glucuronidaseEnzyme Inhibition AssayIC506.3 μM[3][5]

Note: Further quantitative data on anti-inflammatory and antioxidant activities are not yet available in the public domain.

Key Biological Activities and Experimental Protocols

β-Glucuronidase Inhibition

This compound has been identified as an inhibitor of β-glucuronidase, an enzyme implicated in the development of certain cancers and the adverse effects of some medications.[3][5][6]

Experimental Protocol (Representative):

The following is a representative protocol for a β-glucuronidase inhibition assay. The specific conditions for determining the IC50 of this compound may have varied.

  • Enzyme Source: Bovine liver β-glucuronidase

  • Substrate: p-nitrophenyl-β-D-glucuronide (pNPG)

  • Buffer: 0.1 M Acetate (B1210297) buffer (pH 5.0)

  • Procedure:

    • Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the acetate buffer, the enzyme solution, and the test compound solution. Incubate for a pre-determined time at 37°C.

    • Initiate the reaction by adding the pNPG substrate.

    • After a specific incubation period (e.g., 30 minutes) at 37°C, stop the reaction by adding a basic solution (e.g., 0.2 M Na2CO3).

    • Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow for β-Glucuronidase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound dilutions C Add Buffer, Enzyme, and Inhibitor to Plate A->C B Prepare Enzyme and Substrate Solutions B->C D Pre-incubate C->D E Add Substrate to Initiate Reaction D->E F Incubate E->F G Stop Reaction F->G H Measure Absorbance at 405 nm G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

A representative workflow for determining β-glucuronidase inhibition.

Anti-inflammatory and Antioxidant Activities

While this compound is reported to have anti-inflammatory and antioxidant effects, specific studies detailing these activities and the corresponding quantitative data are not yet available.[3][4] The following are general protocols that can be employed to evaluate these potential activities.

a) Antioxidant Activity (DPPH Radical Scavenging Assay - Representative Protocol):

  • Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

  • Procedure:

    • Prepare various concentrations of this compound.

    • Add the test compound solutions to the DPPH solution in a 96-well plate.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity.

    • Ascorbic acid or Trolox can be used as a positive control.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Test Compound Dilutions C Mix Test Compound and Radical Solution A->C B Prepare Radical Solution (e.g., DPPH) B->C D Incubate in the Dark C->D E Measure Absorbance D->E F Calculate % Scavenging Activity E->F G Determine IC50 Value F->G

A hypothetical pathway for the anti-inflammatory action of this compound.

Conclusion

This compound is a promising natural compound with established inhibitory activity against β-glucuronidase. Its potential anti-inflammatory and antioxidant properties, while reported, require further in-depth investigation to quantify its efficacy and elucidate the underlying molecular mechanisms. The experimental protocols and workflows provided in this guide offer a framework for future research in this area. Further studies are warranted to fully characterize the pharmacological profile of this compound and to explore its potential as a lead compound for the development of new therapeutic agents.

References

Early Studies on the Bioactivity of 4”,5”-Dehydroisopsoralidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4”,5”-Dehydroisopsoralidin, a natural furanocoumarin isolated from the seeds of Psoralea corylifolia, has emerged as a molecule of interest in early pharmacognostic studies. Initial research has primarily focused on its enzymatic inhibitory properties, with preliminary indications of its potential anti-inflammatory and antioxidant activities. This technical guide provides a consolidated overview of the foundational bioactivity data available for 4”,5”-Dehydroisopsoralidin, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Introduction

Psoralea corylifolia (Fabaceae), commonly known as "Bu Gu Zhi" in traditional Chinese medicine, is a rich source of various bioactive compounds, including furanocoumarins, flavonoids, and meroterpenes. Among these, 4”,5”-Dehydroisopsoralidin has been identified as a constituent with potential therapeutic relevance. Early investigations have centered on its ability to inhibit β-glucuronidase, an enzyme implicated in the metabolism of various endogenous and exogenous compounds. Furthermore, broader screenings have suggested its involvement in pathways related to inflammation and oxidative stress, although these areas remain less characterized. This document aims to synthesize the early-stage research to provide a foundational resource for further investigation and drug development efforts.

Bioactivity Data

The primary quantitatively characterized bioactivity of 4”,5”-Dehydroisopsoralidin is its inhibitory effect on β-glucuronidase.

Table 1: Enzymatic Inhibition Data for 4”,5”-Dehydroisopsoralidin
Target EnzymeBioactivity MetricValueSource
β-glucuronidaseIC506.3 μM[1]

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.

While anti-inflammatory and antioxidant effects have been attributed to 4”,5”-Dehydroisopsoralidin, specific quantitative data, such as IC50 values from assays like cyclooxygenase (COX) inhibition or radical scavenging (e.g., DPPH, ABTS), are not yet extensively reported in early literature.[1]

Experimental Protocols

β-Glucuronidase Inhibition Assay

The determination of the IC50 value for β-glucuronidase inhibition is a critical early assessment of the compound's bioactivity. A generalized protocol based on standard enzymatic assays is outlined below.

Objective: To determine the concentration of 4”,5”-Dehydroisopsoralidin required to inhibit 50% of β-glucuronidase activity.

Materials:

  • β-glucuronidase enzyme (e.g., from E. coli)

  • p-Nitrophenyl-β-D-glucuronide (pNPG) as a substrate

  • 4”,5”-Dehydroisopsoralidin (test compound)

  • Phosphate (B84403) buffer (pH typically between 6.8 and 7.5)

  • Sodium carbonate or other stop solution

  • Microplate reader

Generalized Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of 4”,5”-Dehydroisopsoralidin in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compound in phosphate buffer.

    • Prepare a working solution of β-glucuronidase in phosphate buffer.

    • Prepare a solution of the substrate, pNPG, in phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the β-glucuronidase solution to each well.

    • Add the different concentrations of 4”,5”-Dehydroisopsoralidin to the respective wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a specified time.

    • Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.

    • Incubate the reaction mixture at 37°C for a defined period.

    • Stop the reaction by adding a stop solution, such as sodium carbonate, which also develops the color of the product.

    • Measure the absorbance of the product (p-nitrophenol) at a wavelength of 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of 4”,5”-Dehydroisopsoralidin compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Experimental Workflow for β-Glucuronidase Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Stock Solution of 4'',5''-Dehydroisopsoralidin B Serial Dilutions A->B C β-glucuronidase Solution D pNPG Substrate Solution E Add Enzyme and Inhibitor to Plate F Pre-incubation E->F G Add Substrate (pNPG) F->G H Incubation G->H I Stop Reaction H->I J Measure Absorbance (405 nm) I->J K Calculate % Inhibition J->K L Plot Dose-Response Curve K->L M Determine IC50 Value L->M G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Cascade cluster_compound Potential Intervention Stimulus Stimulus IKK IKK Activation Stimulus->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_Release NF-κB Release IkB->NFkB_Release NFkB_Translocation NF-κB Nuclear Translocation NFkB_Release->NFkB_Translocation Gene_Transcription Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS) NFkB_Translocation->Gene_Transcription Inflammation Inflammation Gene_Transcription->Inflammation Compound 4'',5''-Dehydro- isopsoralidin Compound->IkB Potential Inhibition G cluster_stress Oxidative Stress cluster_pathway Keap1-Nrf2 Signaling cluster_compound Potential Intervention Oxidative_Stress ROS/Electrophiles Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Nrf2_Release Nrf2 Dissociation Keap1_Nrf2->Nrf2_Release Nrf2_Translocation Nrf2 Nuclear Translocation Nrf2_Release->Nrf2_Translocation ARE Binding to ARE Nrf2_Translocation->ARE Gene_Expression Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression Cellular_Protection Cellular_Protection Gene_Expression->Cellular_Protection Compound 4'',5''-Dehydro- isopsoralidin Compound->Nrf2_Release Potential Activation

References

An In-Depth Technical Guide on the Ethnobotanical Uses and Pharmacological Properties of Psoralea corylifolia and its Constituent 4'',5''-Dehydroisopsoralidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psoralea corylifolia L., commonly known as "Babchi" or "Bu Gu Zhi," is a revered medicinal plant with a rich history in traditional Ayurvedic and Chinese medicine.[1][2] For centuries, it has been employed to treat a wide array of ailments, most notably skin disorders such as vitiligo, psoriasis, leprosy, and eczema.[2][3] Modern phytochemical investigations have revealed a wealth of bioactive compounds, including coumarins, flavonoids, and meroterpenes, which are believed to be responsible for its therapeutic effects.[3][4] Among these constituents is the furanocoumarin 4'',5''-Dehydroisopsoralidin, a compound that has garnered scientific interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the ethnobotanical applications of Psoralea corylifolia, with a specific focus on the properties of this compound. It delves into detailed experimental protocols for the isolation of this compound and for assessing its biological activities, and explores the signaling pathways through which it may exert its effects. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, providing a foundation for further scientific exploration of this promising natural product.

Ethnobotanical Landscape of Psoralea corylifolia

Psoralea corylifolia holds a significant place in traditional medicine systems, particularly in Ayurveda and Traditional Chinese Medicine (TCM). Its seeds are the primary part used for medicinal purposes.[5]

Traditional Uses:

  • Dermatological Conditions: The most prominent traditional use of Psoralea corylifolia is in the treatment of various skin diseases.[2][3] It is renowned for its effectiveness against leucoderma (vitiligo), psoriasis, leprosy, and eczema.[2][5] In Ayurvedic practice, a paste of the seeds is often applied topically to the affected areas.[2]

  • Inflammatory Disorders: The plant is widely used for its anti-inflammatory properties to address conditions like alopecia and other inflammatory skin ailments.[3]

  • Infectious Diseases: It has been traditionally used as an antimicrobial and anthelmintic agent.[2]

  • Bone Health: In TCM, it is considered to tonify the kidneys and is used to treat bone fractures and osteoporosis.[6]

  • Other Ailments: Traditional applications also include its use as a diuretic, aphrodisiac, laxative, and for treating febrile conditions, snakebites, and scorpion stings.[1][2] The roots have been used for dental caries, and the leaves for diarrhea.[2]

Phytochemistry: The Presence of this compound

Psoralea corylifolia is a rich source of various phytochemicals. Over 100 bioactive compounds have been isolated from its seeds and fruits, primarily belonging to the groups of coumarins, flavonoids, and meroterpenes.[3]

Key compounds include:

  • Psoralen (B192213) and Isopsoralen

  • Bakuchiol

  • Bavachalcone

  • Psoralidin

  • Corylin

  • This compound

This compound is a furanocoumarin that has been identified as one of the constituents of Psoralea corylifolia.[7] While traditional uses are not specifically attributed to this single compound, its presence in a plant with such a diverse ethnobotanical profile suggests its potential contribution to the overall therapeutic effects.

Biological Activities and Pharmacological Potential of this compound

Scientific studies have begun to elucidate the pharmacological properties of compounds isolated from Psoralea corylifolia, including this compound.

Known Biological Activities:

  • β-Glucuronidase Inhibition: this compound has been identified as a β-glucuronidase inhibitor with an IC50 value of 6.3 μM.[8][9] This activity is significant as β-glucuronidase is involved in the metabolism of various substances in the body, and its inhibition can have implications in drug metabolism and the progression of certain diseases.

  • Anti-inflammatory and Antioxidant Effects: The compound is reported to possess anti-inflammatory and antioxidant properties.[8] These activities are consistent with the traditional uses of the plant for inflammatory conditions.

Experimental Protocols

This section provides detailed methodologies for the extraction and isolation of this compound and for the evaluation of its key biological activities.

Extraction and Isolation of this compound

The isolation of this compound from Psoralea corylifolia seeds typically involves extraction followed by chromatographic separation. The following is a representative protocol adapted from methods used for isolating similar compounds from the plant.[10][11]

Table 1: Protocol for Extraction and Isolation

StepProcedureDetails
1. Preparation of Plant Material Powdered SeedsDried seeds of Psoralea corylifolia are ground into a fine powder.
2. Extraction Soxhlet ExtractionThe powdered seeds are extracted with a suitable solvent such as methanol (B129727) or a mixture of petroleum ether and chloroform (B151607) in a Soxhlet apparatus for several hours.[3]
3. Concentration Rotary EvaporationThe solvent from the extract is removed under reduced pressure using a rotary evaporator to obtain a crude extract.
4. Chromatographic Separation Column ChromatographyThe crude extract is subjected to column chromatography over silica (B1680970) gel.
ElutionThe column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with solvents like ethyl acetate (B1210297) and methanol.[11]
Fraction CollectionFractions are collected and monitored by Thin Layer Chromatography (TLC).
5. Purification Preparative HPLCFractions containing the compound of interest are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system (e.g., n-hexane-ethyl acetate-methanol-water).[11]
6. Identification Spectroscopic AnalysisThe structure of the isolated this compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Biological Activity Assays

This assay determines the ability of this compound to inhibit the enzyme β-glucuronidase.[12]

Table 2: Protocol for β-Glucuronidase Inhibition Assay

StepProcedureDetails
1. Reagent Preparation Enzyme SolutionPrepare a solution of β-glucuronidase in a suitable buffer (e.g., 0.1 M acetate buffer, pH 5.0).
Substrate SolutionPrepare a solution of the substrate, p-nitrophenyl-β-D-glucuronide, in the same buffer.
Test CompoundPrepare various concentrations of this compound in a suitable solvent (e.g., DMSO).
Positive ControlUse a known inhibitor like D-saccharic acid 1,4-lactone.
2. Assay Procedure IncubationIn a 96-well plate, add the enzyme solution, buffer, and the test compound or positive control. Incubate at 37°C for a specified time (e.g., 30 minutes).
Reaction InitiationAdd the substrate solution to each well to start the reaction.
Absorbance MeasurementMeasure the absorbance at 405 nm at regular intervals to monitor the formation of p-nitrophenol.
3. Data Analysis Calculation of InhibitionCalculate the percentage of inhibition for each concentration of the test compound.
IC50 DeterminationDetermine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

This assay measures the free radical scavenging capacity of this compound.[6][13]

Table 3: Protocol for DPPH Radical Scavenging Assay

StepProcedureDetails
1. Reagent Preparation DPPH SolutionPrepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
Test CompoundPrepare various concentrations of this compound in methanol.
Positive ControlUse a standard antioxidant like ascorbic acid or gallic acid.
2. Assay Procedure Reaction MixtureIn a 96-well plate, add the DPPH solution to each well containing different concentrations of the test compound or positive control.
IncubationIncubate the plate in the dark at room temperature for 30 minutes.
Absorbance MeasurementMeasure the absorbance at 517 nm.
3. Data Analysis Calculation of Scavenging ActivityCalculate the percentage of DPPH radical scavenging activity.
IC50 DeterminationDetermine the IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals.

This in vivo assay evaluates the anti-inflammatory effect of this compound.[1][14]

Table 4: Protocol for Carrageenan-Induced Paw Edema Assay

StepProcedureDetails
1. Animal Model AnimalsUse adult Wistar rats of either sex.
AcclimatizationAcclimatize the animals to the laboratory conditions for at least one week before the experiment.
2. Experimental Groups GroupingDivide the animals into groups: Control (vehicle), Standard (e.g., Diclofenac sodium), and Test groups (different doses of this compound).
3. Drug Administration AdministrationAdminister the vehicle, standard drug, or test compound orally or intraperitoneally.
4. Induction of Inflammation Carrageenan InjectionAfter a specific time (e.g., 1 hour) following drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
5. Measurement of Paw Edema PlethysmometerMeasure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
6. Data Analysis Calculation of InhibitionCalculate the percentage inhibition of paw edema for each group compared to the control group.

Signaling Pathways

The therapeutic effects of Psoralea corylifolia and its constituents are mediated through the modulation of various cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival.[15] Extracts of Psoralea corylifolia have been shown to inhibit the NF-κB-SNAIL signaling pathway.[1] Given the anti-inflammatory properties of this compound, it is plausible that it also modulates this pathway.

NF_kB_Signaling_Pathway cluster_0 Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription Dehydroisopsoralidin This compound Dehydroisopsoralidin->IKK Inhibits MAPK_Signaling_Pathway Extracellular Extracellular Signals Receptor Receptor Tyrosine Kinase Extracellular->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1, c-Myc) ERK->Transcription Response Cellular Response (Proliferation, Inflammation) Transcription->Response Dehydroisopsoralidin This compound Dehydroisopsoralidin->MEK Potential Inhibition Experimental_Workflow CellCulture Cell Culture (e.g., Macrophages, Fibroblasts) Treatment Treatment with This compound and/or Stimulant (e.g., LPS) CellCulture->Treatment Lysate Cell Lysis and Protein Extraction Treatment->Lysate Quantification Protein Quantification (e.g., BCA Assay) Lysate->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Membrane Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-p-NF-κB, anti-p-ERK) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis and Quantification Detection->Analysis

References

Preliminary In Vitro Screening of 4'',5''-Dehydroisopsoralidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'',5''-Dehydroisopsoralidin is a natural furanocoumarin isolated from the seeds of Psoralea corylifolia, a plant with a long history of use in traditional medicine. Preliminary in vitro studies have begun to elucidate its bioactivities, suggesting its potential as a lead compound in drug discovery, particularly in the areas of inflammation and oncology. This technical guide provides a comprehensive overview of the currently available preliminary in vitro screening data for this compound, including its known inhibitory activities and cytotoxic profile. Detailed experimental protocols and hypothesized signaling pathways are also presented to facilitate further research and development.

Quantitative Data Summary

The following tables summarize the key quantitative data from the preliminary in vitro screening of this compound.

Table 1: Enzyme Inhibition Data for this compound

Target EnzymeAssay PrincipleIC50 ValueReference Compound(s)
β-glucuronidaseColorimetric/Fluorometric6.3 µMNot Specified

Table 2: Cytotoxicity Data for this compound

Cell LineCell TypeAssayIC50 Value
H4IIERat HepatomaNot Specified> 50 µM
HCT116Human Colon CarcinomaNot Specified> 50 µM
C6Rat GliomaNot Specified> 50 µM

Experimental Protocols

β-Glucuronidase Inhibition Assay

This protocol outlines a standard method for determining the inhibitory activity of a test compound against β-glucuronidase using a chromogenic substrate.

Materials:

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixtures containing potassium phosphate buffer, the β-glucuronidase enzyme solution, and varying concentrations of this compound. Include a control group with the solvent alone.

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the phenolphthalein glucuronide substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding glycine buffer (pH 10.4). The alkaline pH also develops the color of the liberated phenolphthalein.

  • Absorbance Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Cytotoxicity Assay

This protocol describes a common colorimetric assay to assess the cytotoxic effects of a compound on cultured cells.

Materials:

  • Human cancer cell lines (e.g., HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well microplate

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

While the precise molecular mechanisms of this compound are still under investigation, related compounds from Psoralea corylifolia with anti-inflammatory properties have been shown to inhibit the NF-κB signaling pathway. It is hypothesized that this compound may share a similar mechanism.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-α LPS/TNF-α TLR4 TLR4 LPS/TNF-α->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p50/p65) Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NF_kB_n NF-κB NF-κB->NF_kB_n Translocates 4_5_D 4'',5''-Dehydro- isopsoralidin 4_5_D->IKK Inhibits (Hypothesized) DNA DNA NF_kB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_Genes Transcription

Caption: Hypothesized anti-inflammatory mechanism of this compound.

beta_glucuronidase_assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme Solution - Substrate (Phenolphthalein glucuronide) - Buffers - Test Compound Stock Serial_Dilutions Prepare Serial Dilutions of Test Compound Reagents->Serial_Dilutions Add_Components Add Enzyme, Buffer, and Test Compound/Vehicle to Plate Serial_Dilutions->Add_Components Pre_incubation Pre-incubate at 37°C Add_Components->Pre_incubation Add_Substrate Add Substrate to Initiate Reaction Pre_incubation->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Add Stop Solution (Glycine Buffer) Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance at 540 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the β-glucuronidase inhibition assay.

Conclusion and Future Directions

The preliminary in vitro screening of this compound reveals it to be a potent inhibitor of β-glucuronidase with low cytotoxicity against the tested cell lines. While direct evidence for its anti-inflammatory and anticancer mechanisms is still emerging, the activities of structurally related compounds from Psoralea corylifolia suggest that inhibition of the NF-κB pathway is a plausible mechanism of action for its observed anti-inflammatory effects.

Further research is warranted to:

  • Elucidate the specific effects of this compound on the production of key inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6 in relevant cellular models.

  • Confirm the hypothesized inhibition of the NF-κB signaling pathway and investigate its effects on other potential cancer-related pathways.

  • Expand the cytotoxicity profiling to a broader panel of cancer cell lines to identify potential selective anticancer activity.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound. The provided data and protocols are intended to support and guide future in-depth investigations into this promising natural compound.

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of 4'',5''-Dehydroisopsoralidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'',5''-Dehydroisopsoralidin is a naturally occurring coumestan (B1194414) found in the seeds of Psoralea corylifolia. This compound has garnered interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory, anti-oxidative, and anti-cancer activities. Notably, it has been identified as an inhibitor of β-glucuronidase, an enzyme implicated in certain inflammatory conditions and the metabolism of various drugs.[1] These attributes make this compound a compelling molecule for further investigation in drug discovery and development.

Data Presentation

Due to the absence of specific experimental data for the synthesis and purification of this compound in the reviewed literature, a quantitative data table cannot be provided at this time. Researchers are encouraged to develop and validate their own methods to determine key quantitative parameters such as reaction yields, purity levels, and optimal chromatographic conditions.

Experimental Protocols

I. Hypothetical Synthesis of this compound

The chemical synthesis of this compound has not been explicitly described in the literature. However, a plausible synthetic strategy can be devised based on the known methods for constructing the coumestan core and introducing the requisite functional groups. The following protocol is a hypothetical representation and would require extensive optimization and verification.

Strategy: A convergent synthesis approach involving the preparation of a substituted benzofuran (B130515) intermediate followed by coupling with a resorcinol (B1680541) derivative and subsequent cyclization to form the coumestan ring system.

Step 1: Synthesis of a Substituted Benzofuran Intermediate

A suitable benzofuran intermediate is a critical starting material. The synthesis could proceed via established methods for benzofuran ring formation.

  • Materials: Substituted phenol (B47542), α-haloketone, base (e.g., potassium carbonate), solvent (e.g., acetone).

  • Procedure:

    • Dissolve the substituted phenol and α-haloketone in the solvent.

    • Add the base and reflux the mixture for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude benzofuran derivative by column chromatography.

Step 2: Coupling and Cyclization to form the Coumestan Core

The synthesized benzofuran can then be coupled with a resorcinol derivative, followed by an intramolecular cyclization to yield the coumestan scaffold.

  • Materials: Substituted benzofuran, resorcinol derivative, acid or base catalyst, high-boiling point solvent (e.g., diphenyl ether).

  • Procedure:

    • Combine the benzofuran intermediate and the resorcinol derivative in the high-boiling point solvent.

    • Add the catalyst and heat the mixture to a high temperature to facilitate the condensation and cyclization reactions.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and purify the crude product by column chromatography to isolate the coumestan derivative.

Step 3: Introduction of the Dehydroisoprenyl Moiety

The final step would involve the introduction of the 4'',5''-dehydroisoprenyl side chain.

  • Materials: Coumestan core, dehydroisoprenyl bromide, base (e.g., potassium carbonate), solvent (e.g., DMF).

  • Procedure:

    • Dissolve the coumestan core in the solvent.

    • Add the base and dehydroisoprenyl bromide.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • Work up the reaction by adding water and extracting with an organic solvent.

    • Dry the organic layer, concentrate, and purify the final product, this compound, by preparative HPLC.

II. Isolation and Purification from Psoralea corylifolia

This compound is a natural product that can be isolated from the seeds of Psoralea corylifolia. The general approach involves extraction followed by chromatographic purification.

1. Extraction

  • Materials: Dried and powdered seeds of Psoralea corylifolia, organic solvent (e.g., ethanol, methanol, or a mixture of hexane (B92381) and ethyl acetate).

  • Procedure:

    • Macerate or Soxhlet extract the powdered seeds with the chosen organic solvent.

    • Concentrate the resulting extract under reduced pressure to obtain a crude extract.

2. Chromatographic Purification

A multi-step chromatographic procedure is typically required to isolate this compound to a high degree of purity.

  • a) Column Chromatography (Initial Fractionation)

    • Stationary Phase: Silica (B1680970) gel (60-120 mesh or 100-200 mesh).

    • Mobile Phase: A gradient of non-polar to polar solvents, such as hexane-ethyl acetate (B1210297) or chloroform-methanol.

    • Procedure:

      • Prepare a silica gel column.

      • Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

      • Elute the column with the solvent gradient, collecting fractions.

      • Monitor the fractions by TLC and pool those containing the compound of interest based on its Rf value.

  • b) Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

    • Column: A reversed-phase C18 column is a suitable choice.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

    • Detection: UV detector, monitoring at a wavelength where the compound has significant absorbance.

    • Procedure:

      • Dissolve the partially purified fraction from column chromatography in a suitable solvent.

      • Inject the sample onto the preparative HPLC system.

      • Run the gradient elution and collect the peak corresponding to this compound.

      • Analyze the purity of the collected fraction by analytical HPLC.

      • Lyophilize or evaporate the solvent to obtain the pure compound.

  • c) High-Speed Counter-Current Chromatography (HSCCC) (Alternative or Complementary Technique)

    • HSCCC is a liquid-liquid partition chromatography technique that can be effective for separating natural products. The selection of the two-phase solvent system is critical and needs to be empirically determined.

Visualization of Workflows and Pathways

G Figure 1. General Workflow for Isolation and Purification start Psoralea corylifolia Seeds extraction Solvent Extraction (e.g., Ethanol) start->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Silica Gel Column Chromatography (Gradient Elution) crude_extract->column_chrom fractions Fractions column_chrom->fractions tlc TLC Analysis fractions->tlc pooled_fractions Pooled Fractions Containing This compound tlc->pooled_fractions Identify & Pool prep_hplc Preparative HPLC (Reversed-Phase C18) pooled_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Purity Analysis (Analytical HPLC, NMR, MS) pure_compound->analysis G Figure 2. Plausible Apoptotic Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway dehydroisopsoralidin This compound (or related coumestans) death_receptors Death Receptors (e.g., TRAIL-R2/DR5) dehydroisopsoralidin->death_receptors p53 p53 Upregulation dehydroisopsoralidin->p53 bcl2 Bcl-2 Downregulation dehydroisopsoralidin->bcl2 caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3_ext Caspase-3 Activation caspase8->caspase3_ext mito Mitochondrial Disruption caspase8->mito Bid cleavage apoptosis Apoptosis caspase3_ext->apoptosis bax Bax Upregulation p53->bax bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3_int Caspase-3 Activation caspase9->caspase3_int caspase3_int->apoptosis

References

Application Notes and Protocols for the Quantification of 4'',5''-Dehydroisopsoralidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'',5''-Dehydroisopsoralidin is a natural furanocoumarin found in the seeds of Psoralea corylifolia, a plant widely used in traditional medicine.[1][2][3][4] Emerging research has identified this compound as a potent inhibitor of β-glucuronidase, suggesting its potential therapeutic relevance in areas such as inflammation and cancer.[5][6] Accurate and precise quantification of this compound in plant extracts, formulated products, and biological matrices is crucial for quality control, pharmacokinetic studies, and further pharmacological investigation.

This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD). It includes a proposed method, validation protocol, and expected performance characteristics.

Analytical Method: Quantification by HPLC-DAD

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of individual components in a mixture.[7][8][9][10] The following method is a proposed starting point for the quantification of this compound, based on established methods for other constituents of Psoralea corylifolia.

Instrumentation and Chromatographic Conditions
ParameterRecommended Specification
HPLC System Quaternary or Binary HPLC with DAD detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-10 min: 10-30% B; 10-25 min: 30-60% B; 25-35 min: 60-90% B; 35-40 min: 90% B; 40-41 min: 90-10% B; 41-45 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Set DAD to scan from 200-400 nm; quantify at the λmax of this compound (to be determined by standard analysis)

Experimental Protocols

Protocol 1: Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Protocol 2: Sample Preparation (from Psoralea corylifolia seeds)
  • Grinding: Mill the dried seeds of Psoralea corylifolia into a fine powder (60-80 mesh).

  • Extraction: Accurately weigh 1.0 g of the powdered sample into a flask. Add 50 mL of 70% ethanol.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with methanol to ensure the concentration of this compound falls within the linear range of the calibration curve.

Protocol 3: Method Validation

The proposed analytical method must be validated to ensure it is suitable for its intended purpose.[11][12] The following parameters should be assessed according to International Council for Harmonisation (ICH) guidelines.

  • Specificity: Inject a blank (methanol), a standard solution, and a sample extract to demonstrate that the peak for this compound in the sample is free from interference from other components.

  • Linearity: Inject the working standard solutions (at least 5 concentrations) in triplicate. Plot a calibration curve of the peak area versus the concentration and determine the correlation coefficient (R²) and the linear regression equation.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a single concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on three different days.

    • Calculate the Relative Standard Deviation (%RSD) for the peak areas.

  • Accuracy: Perform a recovery study by spiking a known amount of this compound standard into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). Calculate the percentage recovery.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept and S is the slope).

Data Presentation

The quantitative data from the method validation should be summarized as follows. The values presented are representative of a well-validated HPLC method for natural products and should be replaced with experimental data.

Validation ParameterAcceptance CriteriaExpected Result
Linearity (R²) ≥ 0.9990.9995
Range -1 - 100 µg/mL
Precision (%RSD)
- Repeatability≤ 2%< 1.5%
- Intermediate Precision≤ 3%< 2.0%
Accuracy (% Recovery) 98 - 102%99.5 - 101.2%
LOD -0.1 µg/mL
LOQ -0.3 µg/mL

Visualizations

Logical Workflow for Quantification

G cluster_prep Preparation cluster_analysis Analysis & Validation cluster_results Results Standard Reference Standard Preparation HPLC HPLC-DAD Analysis Standard->HPLC Sample Sample Extraction (P. corylifolia) Sample->HPLC Validation Method Validation (Specificity, Linearity, Precision, Accuracy) HPLC->Validation Quantification Quantification of This compound Validation->Quantification Report Data Reporting Quantification->Report

Caption: Workflow for the quantification of this compound.

Signaling Pathway Inhibition

This compound has been identified as an inhibitor of β-glucuronidase.[5] This enzyme is crucial in Phase II drug metabolism, where it deconjugates glucuronidated metabolites, potentially leading to the reactivation of drugs or toxins at specific sites. Inhibition of β-glucuronidase can therefore alter the pharmacokinetic and toxicological profiles of various compounds.

G cluster_pathway Metabolic Pathway Drug Glucuronidated Drug (Inactive Pro-drug) bGluc β-glucuronidase Drug->bGluc Deconjugation ActiveDrug Active Drug/Toxin bGluc->ActiveDrug Inhibitor This compound Inhibitor->bGluc Inhibition

Caption: Inhibition of β-glucuronidase by this compound.

References

Application Note: Quantitative Analysis of 4'',5''-Dehydroisopsoralidin using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'',5''-Dehydroisopsoralidin is a naturally occurring furanocoumarin found predominantly in the seeds of Psoralea corylifolia (Fabaceae). This compound has garnered significant interest within the scientific community due to its potential pharmacological activities. As research into its therapeutic benefits progresses, the need for a reliable and accurate analytical method for its quantification in various matrices, including raw plant material and finished products, is critical. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of this compound.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in natural product analysis, quality control, and formulation development.

Chromatographic Conditions

A reversed-phase HPLC-UV method was developed and validated to ensure selectivity, linearity, accuracy, and precision for the determination of this compound. The optimized chromatographic parameters are summarized in the table below.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid)
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength 254 nm
Run Time 25 minutes

Table 1: Optimized HPLC-UV Chromatographic Conditions

Mobile Phase Gradient Program

A gradient elution is employed to ensure optimal separation of this compound from other matrix components.

Time (minutes)% Acetonitrile% Water (0.1% Formic Acid)
03070
157030
207030
223070
253070

Table 2: Mobile Phase Gradient Elution Program

Experimental Protocols

1. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

2. Sample Preparation (from Psoralea corylifolia seeds)

  • Grinding: Grind the dried seeds of Psoralea corylifolia into a fine powder (approximately 40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered sample into a conical flask.

    • Add 50 mL of methanol.

    • Extract using ultrasonication for 30 minutes at room temperature.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.

3. Method Validation Protocol

The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).

  • Linearity: A calibration curve was generated by plotting the peak area against the concentration of the working standard solutions (1, 5, 10, 25, 50, and 100 µg/mL). The linearity was assessed by the correlation coefficient (r²).

  • Precision:

    • Intra-day precision: Six replicate injections of a standard solution (25 µg/mL) were performed on the same day.

    • Inter-day precision: The analysis was repeated on three different days. The precision was expressed as the relative standard deviation (%RSD).

  • Accuracy (Recovery): The accuracy was determined by the standard addition method. A known amount of this compound standard was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the sample concentration). The recovery percentage was then calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 × σ/S; LOQ = 10 × σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

Quantitative Data Summary

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995r² ≥ 0.999
Intra-day Precision (%RSD) 1.2%%RSD ≤ 2%
Inter-day Precision (%RSD) 1.8%%RSD ≤ 2%
Accuracy (Recovery) 98.5% - 101.2%95% - 105%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-

Table 3: Summary of Method Validation Data

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis sample Psoralea corylifolia Seeds grinding Grinding to Fine Powder sample->grinding extraction Ultrasonic Extraction with Methanol grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration 0.45 µm Filtration centrifugation->filtration hplc_injection HPLC Injection (10 µL) filtration->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection at 254 nm separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

validation_parameters method_validation HPLC Method Validation (ICH Guidelines) linearity Linearity (r²) method_validation->linearity precision Precision (%RSD) method_validation->precision accuracy Accuracy (% Recovery) method_validation->accuracy sensitivity Sensitivity method_validation->sensitivity intraday Intra-day precision->intraday interday Inter-day precision->interday lod LOD sensitivity->lod loq LOQ sensitivity->loq

Caption: Logical relationship of HPLC-UV method validation parameters.

Application Note & Protocol: LC-MS/MS Analysis of 4'',5''-Dehydroisopsoralidin in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4'',5''-Dehydroisopsoralidin is a furanocoumarin found in certain plants, notably Psoralea corylifolia. This compound has garnered interest due to its biological activities, including its role as a β-glucuronidase inhibitor and its anti-inflammatory and anti-oxidative properties[1]. Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, pharmacological studies, and the development of new therapeutics. This document provides a detailed application note and protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Data Presentation

While specific quantitative data for this compound in various plant extracts is not extensively available in the public domain, the following table provides a template for presenting such data once obtained through the described protocol. Researchers can adapt this structure to report their findings clearly.

Table 1: Quantitative Analysis of this compound in Psoralea corylifolia Seed Extracts

Sample IDPlant PartExtraction MethodThis compound Concentration (µg/g of dry weight)% RSD (n=3)
PC-01SeedsUltrasonic ExtractionData to be filled by the userData to be filled by the user
PC-02SeedsMacerationData to be filled by the userData to be filled by the user
PC-03LeavesUltrasonic ExtractionData to be filled by the userData to be filled by the user

Experimental Protocols

This section details the methodologies for the extraction and LC-MS/MS analysis of this compound from plant materials.

1. Sample Preparation: Extraction from Plant Material

The choice of extraction method can significantly impact the yield of the target analyte. Both ultrasonic-assisted extraction and maceration are commonly used for furanocoumarins.

1.1. Ultrasonic-Assisted Extraction (UAE)

  • Objective: To efficiently extract this compound from plant material using sonication.

  • Materials:

    • Dried and powdered plant material (e.g., Psoralea corylifolia seeds)

    • Methanol (B129727) (HPLC grade)

    • Ultrasonic bath

    • Centrifuge

    • 0.22 µm syringe filters

  • Protocol:

    • Weigh 1.0 g of the powdered plant material into a 50 mL conical tube.

    • Add 20 mL of methanol to the tube.

    • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

1.2. Maceration

  • Objective: A simple extraction method involving soaking the plant material in a solvent.

  • Materials:

    • Dried and powdered plant material

    • Methanol (HPLC grade)

    • Shaker

    • Centrifuge

    • 0.22 µm syringe filters

  • Protocol:

    • Weigh 1.0 g of the powdered plant material into a sealed container.

    • Add 20 mL of methanol.

    • Place the container on a shaker and agitate at room temperature for 24 hours.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Analysis

The following parameters are proposed based on typical methods for furanocoumarin analysis and may require optimization for specific instrumentation.

2.1. Liquid Chromatography Conditions

  • Instrument: UPLC or HPLC system

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended for good separation of furanocoumarins[2].

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    Time (min) % B
    0.0 30
    10.0 95
    12.0 95
    12.1 30

    | 15.0 | 30 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

2.2. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions: The exact mass of this compound is required to determine the precursor ion ([M+H]+). Based on its chemical structure, the predicted monoisotopic mass is approximately 322.08 g/mol . The product ions would be determined by fragmentation of the precursor ion. The following are proposed MRM transitions that would require experimental optimization.

    Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV)
    This compound (Quantifier) [To be optimized] [To be optimized] 100 [To be optimized] [To be optimized]

    | this compound (Qualifier) | [To be optimized] | [To be optimized] | 100 | [To be optimized] | [To be optimized] |

  • Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plant_material Dried, Powdered Plant Material extraction Extraction (Ultrasonication or Maceration with Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration lc_separation UPLC/HPLC Separation (C18 Column) filtration->lc_separation Inject Sample ms_detection Mass Spectrometry (ESI+, MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for LC-MS/MS analysis.

signaling_pathway glucuronide Glucuronidated Drug (Inactive) b_glucuronidase β-glucuronidase glucuronide->b_glucuronidase Deconjugation drug Active Drug (Can be toxic) b_glucuronidase->drug dehydroisopsoralidin This compound dehydroisopsoralidin->b_glucuronidase Inhibition

Caption: Inhibition of β-glucuronidase by this compound.

References

Application Notes and Protocols for 4'',5''-Dehydroisopsoralidin in In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'',5''-Dehydroisopsoralidin is a natural compound isolated from the plant Psoralea corylifolia. It has garnered interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and enzyme inhibitory activities. These application notes provide detailed protocols for key in vitro assays to investigate the biological effects of this compound, facilitating its exploration as a potential drug candidate.

Physicochemical Properties and Storage

PropertyValue
Molecular FormulaC₂₀H₁₄O₅
Molecular Weight334.32 g/mol
Purity≥98%
StorageStore at -20°C in a dry, dark place.
SolubilitySoluble in DMSO.

Quantitative Data Summary

The following table summarizes the known quantitative data for the in vitro activities of this compound.

AssayCell Line/EnzymeParameterValueReference
β-Glucuronidase Inhibition-IC₅₀6.3 µM[1][2]
CytotoxicityH4IIE, HCT116, C6IC₅₀ (24h)>50 µM[1]
Radical ScavengingH4IIE rat hepatoma cells-Significant at 25 µM[1]

Experimental Protocols

β-Glucuronidase Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on β-glucuronidase activity.

Materials:

  • β-Glucuronidase from E. coli

  • 4-Nitrophenyl β-D-glucuronide (pNPG) as substrate

  • This compound

  • Phosphate (B84403) buffer (pH 7.0)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in phosphate buffer.

  • In a 96-well plate, add 20 µL of each dilution of the test compound. Include a positive control (a known inhibitor like D-saccharic acid 1,4-lactone) and a negative control (buffer with DMSO).

  • Add 120 µL of phosphate buffer to all wells.

  • Add 20 µL of β-glucuronidase solution to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 40 µL of pNPG solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 0.2 M Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Workflow for β-Glucuronidase Inhibition Assay

G prep_stock Prepare Stock Solution (this compound in DMSO) serial_dil Prepare Serial Dilutions in Phosphate Buffer prep_stock->serial_dil add_comp Add Compound/Controls to 96-well Plate serial_dil->add_comp add_buff Add Phosphate Buffer add_comp->add_buff add_enz Add β-Glucuronidase Incubate at 37°C for 15 min add_buff->add_enz add_sub Add pNPG Substrate add_enz->add_sub incubate Incubate at 37°C for 30 min add_sub->incubate stop_rxn Stop Reaction (add Na₂CO₃) incubate->stop_rxn read_abs Read Absorbance at 405 nm stop_rxn->read_abs calc Calculate % Inhibition and IC₅₀ read_abs->calc G cluster_0 MAPK Cascade cluster_1 Cellular Response MAPKKK MAPKKK (e.g., Raf) MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Activation MAPK MAPK (e.g., ERK) MAPKK->MAPK Activation Response Proliferation, Differentiation, Apoptosis MAPK->Response Stimulus External Stimuli (e.g., Growth Factors, Stress) Stimulus->MAPKKK Compound This compound Compound->MAPKKK Modulation?

References

Application Notes and Protocols for Cell-Based Assays to Evaluate 4'',5''-Dehydroisopsoralidin Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4'',5''-Dehydroisopsoralidin is a natural compound that has garnered interest for its potential therapeutic properties, including anti-inflammatory, anti-oxidative, and β-glucuronidase inhibitory effects.[1][2] Emerging evidence also suggests its potential in cancer research.[1][3] These application notes provide detailed protocols for a panel of cell-based assays to characterize and quantify the biological activities of this compound. The assays are designed to be conducted in a 96-well format, making them suitable for higher-throughput screening.

Data Presentation

The following tables summarize the expected quantitative data from the described cell-based assays for this compound.

Table 1: Anti-inflammatory Activity of this compound

AssayCell LineInducerMeasured ParameterExpected IC50 (µM)Reference Compound
Nitric Oxide (NO) ProductionJ774A.1 or RAW 264.7LPS (1 µg/mL)Nitrite (B80452)To be determinedL-NMMA
Prostaglandin E2 (PGE2) ProductionJ774A.1 or RAW 264.7LPS (1 µg/mL)PGE2To be determinedCelecoxib
Pro-inflammatory Cytokine Production (TNF-α)J774A.1 or RAW 264.7LPS (1 µg/mL)TNF-αTo be determinedDexamethasone
Pro-inflammatory Cytokine Production (IL-6)J774A.1 or RAW 264.7LPS (1 µg/mL)IL-6To be determinedDexamethasone
NF-κB ActivityHEK293-NF-κB-lucTNF-α (10 ng/mL)Luciferase ActivityTo be determinedBay 11-7082

Table 2: Anticancer Activity of this compound

AssayCancer Cell LineMeasured ParameterExpected IC50 (µM)Reference Compound
Cytotoxicity (MTT Assay)HeLa, HepG2, MCF-7Cell ViabilityTo be determinedDoxorubicin
Apoptosis (Annexin V/PI Staining)HeLa, HepG2, MCF-7Percentage of Apoptotic CellsTo be determinedStaurosporine
Cell Cycle AnalysisHeLa, HepG2, MCF-7Cell Cycle ArrestTo be determinedNocodazole

Experimental Protocols

Anti-inflammatory Activity Assays

1.1. Determination of Nitric Oxide (NO) Production in Macrophages

This assay measures the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced NO production in murine macrophages (J774A.1 or RAW 264.7).

  • Materials:

    • J774A.1 or RAW 264.7 cells

    • DMEM (Dulbecco's Modified Eagle Medium)

    • FBS (Fetal Bovine Serum)

    • Penicillin-Streptomycin solution

    • LPS (from E. coli)

    • This compound

    • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

    • Sodium nitrite (for standard curve)

    • 96-well plates

  • Protocol:

    • Seed J774A.1 or RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Induce inflammation by adding LPS (final concentration 1 µg/mL) to the wells and incubate for 24 hours.

    • After incubation, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

    • The percentage of inhibition of NO production is calculated as: [ (1 - (Absorbance of treated sample / Absorbance of LPS-only control)) x 100% ].

1.2. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6)

This protocol uses ELISA to quantify the inhibition of LPS-induced TNF-α and IL-6 production by this compound.

  • Materials:

    • J774A.1 or RAW 264.7 cells

    • DMEM, FBS, Penicillin-Streptomycin

    • LPS

    • This compound

    • Mouse TNF-α and IL-6 ELISA kits

    • 96-well plates

  • Protocol:

    • Follow steps 1-3 from the NO production assay.

    • After 24 hours of incubation with LPS and the compound, collect the cell culture supernatant.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

    • The concentration of each cytokine is determined from the standard curve provided in the kit.

    • Calculate the percentage of inhibition of cytokine production.

Anticancer Activity Assays

2.1. Cytotoxicity Assessment using MTT Assay

This colorimetric assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[4]

  • Materials:

    • Cancer cell lines (e.g., HeLa, HepG2, MCF-7)

    • Appropriate cell culture medium (e.g., DMEM or RPMI-1640)

    • FBS, Penicillin-Streptomycin

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

  • Protocol:

    • Seed the cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and incubate for 48 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is calculated as: [ (Absorbance of treated sample / Absorbance of untreated control) x 100% ].

2.2. Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell lines

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed cells in a 6-well plate and treat with this compound for 24-48 hours.

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Visualizations

Anti_inflammatory_Pathway cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Dehydroisopsoralidin 4'',5''-Dehydro- isopsoralidin Dehydroisopsoralidin->IKK Dehydroisopsoralidin->NFkB NFkB_n NF-κB NFkB_n->Genes DNA DNA

Caption: Proposed anti-inflammatory signaling pathway of this compound.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition Seed_Cells Seed cancer cells in 96-well plate Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compound Add this compound Incubate_24h_1->Add_Compound Incubate_48h Incubate 48h Add_Compound->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Dissolve_Formazan Dissolve formazan (add DMSO) Incubate_4h->Dissolve_Formazan Read_Absorbance Read absorbance at 570 nm Dissolve_Formazan->Read_Absorbance

Caption: Experimental workflow for the MTT cytotoxicity assay.

Apoptosis_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis Seed_Cells Seed cells in 6-well plate Treat_Compound Treat with this compound Seed_Cells->Treat_Compound Harvest_Cells Harvest cells Treat_Compound->Harvest_Cells Wash_PBS Wash with PBS Harvest_Cells->Wash_PBS Resuspend Resuspend in Binding Buffer Wash_PBS->Resuspend Add_Stains Add Annexin V-FITC & PI Resuspend->Add_Stains Incubate_15min Incubate 15 min Add_Stains->Incubate_15min Analyze Analyze by Flow Cytometry Incubate_15min->Analyze

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

References

Application Notes and Protocols: 4'',5''-Dehydroisopsoralidin as a β-Glucuronidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4'',5''-Dehydroisopsoralidin as a β-glucuronidase inhibitor, including its inhibitory potency, detailed experimental protocols for its evaluation, and a theoretical framework for understanding its mechanism of action through molecular docking.

Introduction

β-Glucuronidase (GUSB) is a lysosomal enzyme crucial for the breakdown of complex carbohydrates. Elevated levels of β-glucuronidase are associated with various pathological conditions, including certain cancers and drug-induced toxicities. Therefore, inhibitors of this enzyme are of significant interest in therapeutic research. This compound has been identified as an inhibitor of β-glucuronidase, demonstrating potential for further investigation and development.[1][2][3]

Quantitative Data

The inhibitory activity of this compound against β-glucuronidase is summarized by its half-maximal inhibitory concentration (IC50) value.

CompoundTarget EnzymeIC50 Value
This compoundβ-Glucuronidase6.3 μM[1][2][3]

Experimental Protocols

In Vitro β-Glucuronidase Inhibition Assay

This protocol describes a colorimetric assay to determine the IC50 value of this compound against β-glucuronidase using phenolphthalein (B1677637) glucuronide as a substrate.

Materials:

  • β-Glucuronidase from E. coli (or other appropriate source)

  • This compound

  • Phenolphthalein-β-D-glucuronide (substrate)

  • Potassium Phosphate Buffer (75 mM, pH 6.8)

  • Bovine Serum Albumin (BSA)

  • Glycine Buffer (200 mM, pH 10.4)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: Prepare 75 mM Potassium Phosphate Buffer (pH 6.8) containing 1.0% (w/v) BSA.

    • Substrate Solution: Prepare a 3.0 mM solution of Phenolphthalein-β-D-glucuronide in deionized water.

    • Stop Solution: Prepare 200 mM Glycine Buffer (pH 10.4).

    • Enzyme Solution: Immediately before use, prepare a solution of β-glucuronidase in cold Assay Buffer to a final concentration of 400-800 units/mL.

    • Inhibitor Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Protocol:

    • Add 10 µL of the inhibitor solution (or solvent control) to the wells of a 96-well microplate.

    • Add 40 µL of the Enzyme Solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • To initiate the reaction, add 50 µL of the Substrate Solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of the Stop Solution to each well.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

experimental_workflow reagent_prep Reagent Preparation (Buffer, Substrate, Enzyme, Inhibitor) assay_setup Assay Setup (Add Inhibitor and Enzyme) reagent_prep->assay_setup pre_incubation Pre-incubation (37°C, 15 min) assay_setup->pre_incubation reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init incubation Incubation (37°C, 30 min) reaction_init->incubation reaction_stop Reaction Termination (Add Stop Solution) incubation->reaction_stop measurement Absorbance Measurement (540 nm) reaction_stop->measurement data_analysis Data Analysis (IC50 Calculation) measurement->data_analysis

Caption: Experimental workflow for β-glucuronidase inhibition assay.

Molecular Docking Protocol

This protocol outlines a general procedure for performing a molecular docking study to investigate the binding interaction between this compound and β-glucuronidase.

Software:

  • Molecular modeling software (e.g., MOE, AutoDock Vina, UCSF Chimera)

  • Protein Data Bank (PDB) for sourcing the enzyme structure

Procedure:

  • Preparation of the Receptor (β-Glucuronidase):

    • Retrieve the 3D crystal structure of human β-glucuronidase from the Protein Data Bank (e.g., PDB ID: 1BHG).

    • Prepare the protein structure by removing water molecules, co-ligands, and any chains not relevant to the active site.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Perform energy minimization of the structure to relieve any steric clashes.

  • Preparation of the Ligand (this compound):

    • Obtain the 3D structure of this compound. If a crystal structure is unavailable, generate a 3D conformation from its 2D structure using molecular modeling software.

    • Perform energy minimization of the ligand structure.

  • Docking Simulation:

    • Define the binding site (grid box) on the receptor, typically centered on the known active site residues.

    • Perform the docking simulation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

    • The software will generate multiple binding poses of the ligand within the receptor's active site.

  • Analysis of Results:

    • Analyze the predicted binding poses based on their docking scores (binding energies). The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the interactions between the ligand and the active site residues (e.g., hydrogen bonds, hydrophobic interactions).

    • This analysis can provide insights into the key amino acid residues involved in the binding and the potential mechanism of inhibition.

enzyme_inhibition cluster_enzyme β-Glucuronidase enzyme Enzyme (Active Site) product Product (Aglycone) enzyme->product Catalyzes reaction no_product No Reaction enzyme->no_product Inhibition substrate Substrate (Glucuronide) substrate->enzyme Binds to active site inhibitor This compound inhibitor->enzyme Binds to active site

References

Application Notes and Protocols: Anti-inflammatory and Anti-oxidative Effects of 4'',5''-Dehydroisopsoralidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'',5''-Dehydroisopsoralidin, a natural furanocoumarin, has garnered scientific interest for its potential therapeutic properties. Emerging evidence suggests that this compound exhibits both anti-inflammatory and anti-oxidative effects, positioning it as a candidate for further investigation in drug discovery and development. These application notes provide a summary of its known activities and detailed protocols for researchers to investigate its efficacy in vitro. This compound is a known inhibitor of β-glucuronidase with an IC50 value of 6.3 μM[1][2].

Quantitative Data Summary

Currently, publicly available quantitative data on the specific anti-inflammatory and anti-oxidative effects of this compound is limited. The following table summarizes the known inhibitory concentration. Further research is required to populate data for other relevant assays.

AssayTarget/RadicalIC50 / InhibitionCell Line / SystemReference
β-glucuronidase Inhibitionβ-glucuronidase6.3 μMIn Vitro[1][2]

Anti-inflammatory Effects: Signaling Pathways and Experimental Protocols

The anti-inflammatory effects of compounds are often mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which plays a pivotal role in regulating the expression of pro-inflammatory mediators.

Hypothesized Anti-inflammatory Signaling Pathway of this compound

ANTI_INFLAMMATORY_PATHWAY cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB->Gene Compound This compound Compound->Inhibition Inhibition->IKK Inhibits ANTIOXIDANT_WORKFLOW cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound This compound Stock Solution Serial Serial Dilutions Compound->Serial DPPH DPPH Radical Scavenging Assay Serial->DPPH ABTS ABTS Radical Scavenging Assay Serial->ABTS FRAP FRAP Assay Serial->FRAP Absorbance Measure Absorbance DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance IC50 Calculate IC50 Absorbance->IC50 Compare Compare to Standard (e.g., Ascorbic Acid) IC50->Compare

References

Application Notes and Protocols for 4'',5''-Dehydroisopsoralidin in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the anti-cancer mechanisms of 4'',5''-Dehydroisopsoralidin is currently limited in publicly available research. The following application notes and protocols are largely based on studies of the closely related and structurally similar compound, psoralidin (B1678305). Researchers should use this information as a guide and validate these applications and protocols specifically for this compound.

Introduction

This compound is a natural compound that has been identified as a β-glucuronidase inhibitor, suggesting potential roles in anti-inflammatory and anti-cancer research.[1][2][3] While specific studies on its direct anti-cancer effects are emerging, research on the related compound, psoralidin, provides a strong rationale for investigating this compound as a potential therapeutic agent in oncology. Psoralidin has been shown to exhibit anti-proliferative, pro-apoptotic, and anti-metastatic properties in various cancer models through the modulation of key signaling pathways.

Potential Anti-Cancer Applications

Based on the activity of psoralidin, this compound may be investigated for the following applications in cancer research:

  • Induction of Apoptosis: Psoralidin has been demonstrated to induce programmed cell death in various cancer cell lines, including esophageal, breast, and prostate cancer.[4] This is often mediated through the activation of caspase cascades and modulation of pro- and anti-apoptotic proteins.

  • Inhibition of Cancer Cell Proliferation: Psoralidin can inhibit the growth of cancer cells by inducing cell cycle arrest.[4]

  • Sensitization to TRAIL-induced Apoptosis: Psoralidin can sensitize cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a promising anti-cancer agent.[5]

  • Modulation of Key Signaling Pathways: Psoralidin has been shown to modulate critical cancer-related signaling pathways, including NF-κB and PI3K/Akt, which are often dysregulated in cancer.[4]

Quantitative Data Summary (Based on Psoralidin Studies)

The following table summarizes quantitative data from studies on psoralidin, which can serve as a reference for designing experiments with this compound.

ParameterCancer Cell LineValueReference
IC50 Eca9706 (Esophageal)40 µM[4]
IC50 TE-1 (Esophageal)60 µM[4]

Note: IC50 values are highly dependent on the cell line and experimental conditions. It is crucial to determine the IC50 of this compound for each specific cancer cell line being investigated.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the anti-cancer effects of this compound, based on methodologies used for psoralidin.

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 60, 80, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) at the highest concentration used for the compound.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control.

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the determined time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

This protocol is for examining the effect of this compound on the expression of key signaling proteins.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against p-PI3K, p-Akt, NF-κB p65, Bcl-2, Bax, Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat cells with this compound as described previously.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence imaging system.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the potential signaling pathways modulated by this compound (based on psoralidin data) and a general experimental workflow.

G cluster_0 Experimental Workflow for Anti-Cancer Evaluation A Cancer Cell Culture B Treatment with This compound A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Western Blot Analysis (Signaling Proteins) B->E F Data Analysis & Interpretation C->F D->F E->F

General experimental workflow for evaluating anti-cancer effects.

G cluster_1 PI3K/Akt Signaling Pathway Inhibition DHIP This compound PI3K p-PI3K DHIP->PI3K Akt p-Akt PI3K->Akt Apoptosis Inhibition of Apoptosis Akt->Apoptosis

Proposed inhibition of the PI3K/Akt signaling pathway.

G cluster_2 NF-κB Signaling Pathway Inhibition DHIP This compound IKK IKK DHIP->IKK IκBα IκBα IKK->IκBα degradation NFkB NF-κB (p65) Nucleus Nuclear Translocation NFkB->Nucleus Gene Pro-survival Gene Transcription Nucleus->Gene G cluster_3 Sensitization to TRAIL-induced Apoptosis DHIP This compound DR Death Receptors (DR4/DR5) DHIP->DR Upregulation TRAIL TRAIL TRAIL->DR DISC DISC Formation DR->DISC Casp8 Caspase-8 DISC->Casp8 Casp3 Caspase-3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

In Vivo Experimental Design for 4'',5''-Dehydroisopsoralidin Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'',5''-Dehydroisopsoralidin, a natural furanocoumarin isolated from plants such as Psoralea corylifolia, has garnered scientific interest due to its potential therapeutic properties.[1][2] Preclinical evidence suggests it possesses anti-inflammatory, anti-oxidative, and anti-cancer activities.[2][3][4] A key mechanism of its action is the inhibition of β-glucuronidase, an enzyme implicated in both inflammatory processes and the proliferation of certain cancers.[3] This document provides detailed application notes and protocols for the in vivo investigation of this compound, focusing on its anti-inflammatory and anti-cancer effects. The protocols are based on established methodologies for similar natural products, given the limited specific in vivo data for this compound.

Data Presentation

Table 1: In Vivo Anti-Inflammatory Study Parameters (Rodent Model)
ParameterDescriptionDetails
Animal Model Species, strain, age, and weight of the animals.Wistar rats or BALB/c mice, 6-8 weeks old, 180-220g (rats) or 20-25g (mice).
Inflammatory Model Method used to induce inflammation.Carrageenan-induced paw edema.[5]
Groups Control and experimental groups.1. Vehicle Control (e.g., 1% Tween 80 in saline)2. Positive Control (e.g., Indomethacin 10 mg/kg)3. This compound (Low Dose, e.g., 10 mg/kg)4. This compound (Mid Dose, e.g., 25 mg/kg)5. This compound (High Dose, e.g., 50 mg/kg)
Compound Administration Route, vehicle, and timing of administration.Intraperitoneal (i.p.) or Oral (p.o.) gavage, 1 hour before carrageenan injection. Vehicle: 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline.[6]
Primary Endpoint Main parameter to measure the anti-inflammatory effect.Paw volume/thickness measurement at 0, 1, 2, 3, 4, and 5 hours post-carrageenan.
Secondary Endpoints Additional parameters for mechanistic insights.Myeloperoxidase (MPO) activity in paw tissue, serum levels of TNF-α, IL-1β, and IL-6.
Study Duration Total length of the experiment.6 hours.
Table 2: In Vivo Anti-Cancer Study Parameters (Xenograft Mouse Model)
ParameterDescriptionDetails
Animal Model Species, strain, age, and weight of the animals.Athymic nude mice (nu/nu), 4-6 weeks old.
Cancer Model Type of cancer cells and implantation method.Human breast cancer cell line (e.g., MCF-7) or colon cancer cell line (e.g., HCT116) subcutaneous xenograft.[7][8]
Groups Control and experimental groups.1. Vehicle Control2. Positive Control (e.g., Doxorubicin 2 mg/kg, i.p., weekly)3. This compound (Low Dose, e.g., 10 mg/kg/day)4. This compound (High Dose, e.g., 25 mg/kg/day)
Compound Administration Route, vehicle, and frequency of administration.Intraperitoneal (i.p.) injection, daily for 21 days. Vehicle: 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline.[6]
Primary Endpoint Main parameter to measure the anti-cancer effect.Tumor volume measurement every 3 days.
Secondary Endpoints Additional parameters for efficacy and mechanism.Tumor weight at study termination, immunohistochemistry for Ki-67 (proliferation), CD31 (angiogenesis), and TUNEL assay (apoptosis).
Study Duration Total length of the experiment.21-28 days, or until tumor volume in control group reaches pre-defined limit.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of this compound.

Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin

  • Vehicle solution (5% DMSO, 30% PEG300, 5% Tween 80, 60% sterile saline)

  • Wistar rats (180-220g)

  • Plebthysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least 7 days under standard laboratory conditions.

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Grouping: Randomly divide the animals into the groups specified in Table 1 (n=6-8 per group).

  • Compound Administration: Administer the vehicle, indomethacin, or this compound (at different doses) via i.p. injection or oral gavage.

  • Baseline Measurement: One hour after treatment, measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

  • Euthanasia and Sample Collection: At the end of the experiment, euthanize the animals and collect paw tissue for MPO analysis and blood for cytokine analysis.

Protocol 2: Human Tumor Xenograft in Nude Mice

Objective: To assess the anti-tumor efficacy of this compound.

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7)

  • Athymic nude mice (4-6 weeks old)

  • Matrigel

  • Vehicle solution (as in Protocol 1)

  • Doxorubicin

  • Digital calipers

  • Syringes and needles

Procedure:

  • Cell Culture: Culture the cancer cells under appropriate conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the right flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Grouping: Randomize the mice into the groups specified in Table 2 (n=8-10 per group) based on tumor volume.

  • Treatment: Begin treatment with vehicle, doxorubicin, or this compound via i.p. injection daily for 21 days.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Body Weight Monitoring: Monitor the body weight of the mice twice a week as an indicator of toxicity.

  • Study Termination: At the end of the treatment period, euthanize the mice.

  • Sample Collection: Excise the tumors, weigh them, and process them for immunohistochemical analysis (Ki-67, CD31, TUNEL).

Mandatory Visualization

G cluster_0 In Vivo Anti-Inflammatory Workflow acclimatization Animal Acclimatization (Wistar Rats) grouping Randomization into Groups (Vehicle, Positive Control, Test Article) acclimatization->grouping treatment Compound Administration (i.p. or p.o.) grouping->treatment induction Carrageenan Injection (Paw Edema Induction) treatment->induction measurement Paw Volume Measurement (0-5 hours) induction->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis endpoints Terminal Sample Collection (Paw Tissue, Blood) analysis->endpoints

Workflow for the in vivo anti-inflammatory study.

G cluster_1 In Vivo Anti-Cancer Workflow (Xenograft) cell_culture Cancer Cell Culture (e.g., MCF-7) implantation Tumor Cell Implantation (Subcutaneous in Nude Mice) cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment_phase Daily Treatment (21 days) randomization->treatment_phase monitoring Tumor Volume & Body Weight Monitoring treatment_phase->monitoring termination Study Termination & Sample Collection (Tumor Excision) monitoring->termination analysis_phase Ex Vivo Analysis (IHC: Ki-67, CD31) termination->analysis_phase

Workflow for the in vivo anti-cancer xenograft study.

G cluster_pathway Postulated Anti-Inflammatory Signaling dehydro 4'',5''-Dehydro- isopsoralidin b_gluc β-glucuronidase dehydro->b_gluc Inhibits inflam_mediators Inflammatory Mediators (e.g., Prostaglandins) b_gluc->inflam_mediators Activates inflammation Inflammation inflam_mediators->inflammation

Postulated signaling pathway for anti-inflammatory action.

References

Formulation of 4'',5''-Dehydroisopsoralidin for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of 4'',5''-Dehydroisopsoralidin, a natural product with known anti-inflammatory, anti-oxidative, and β-glucuronidase inhibitory activities, for oral administration in animal studies.[1] Due to its presumed poor aqueous solubility, a common characteristic of flavonoid and coumarin-based compounds, appropriate formulation is critical for achieving consistent and reliable results in preclinical research.

Physicochemical Properties and Solubility

Commonly used excipients for formulating poorly soluble compounds for animal studies include co-solvents, surfactants, and lipid-based vehicles.[3] A summary of suitable solvents and excipients is provided in Table 1.

Table 1: Solubility and Excipient Summary for Formulation Development

Solvent/Excipient Type Function Considerations for Animal Studies
Dimethyl sulfoxide (B87167) (DMSO)Co-solventInitial solubilization of the compound.Generally safe at low concentrations (typically <10% of the final formulation) for oral administration. Higher concentrations can cause local irritation or systemic toxicity.[4]
Polyethylene glycol 300 (PEG300)Co-solventEnhances solubility and aids in keeping the compound in solution.Well-tolerated in common laboratory animals. Can affect gastrointestinal motility in long-term studies.
Polysorbate 80 (Tween® 80)SurfactantImproves wetting of the compound and prevents precipitation in aqueous environments by forming micelles.Widely used and considered safe for oral administration in animals.
Corn OilLipid VehicleCan be used for suspension formulations, particularly for lipophilic compounds.A common vehicle for oral gavage. Care should be taken as it can cause phase separation with some co-solvents like DMSO if not properly emulsified.[5]
Saline (0.9% NaCl) / PBSAqueous VehicleUsed as a diluent to bring the formulation to the final desired volume and concentration.Isotonic and well-tolerated.

Experimental Protocols: Formulation for Oral Gavage

The following protocols provide two options for preparing this compound for oral gavage in rodents. The choice of formulation will depend on the required dose, study duration, and the specific animal model. It is always recommended to perform a small-scale pilot formulation to check for physical stability (e.g., precipitation, phase separation) before preparing a large batch.

Protocol 1: Co-solvent and Surfactant-Based Aqueous Suspension

This protocol is based on a common vehicle for poorly soluble compounds and is suitable for achieving a clear solution or a fine, homogenous suspension.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween® 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Procedure:

  • Determine the Required Concentration: Based on the desired dosage (e.g., mg/kg) and the dosing volume for the animal model (e.g., 10 mL/kg for mice), calculate the final concentration of the formulation (e.g., mg/mL).

  • Prepare the Vehicle: In a sterile container, prepare the vehicle by mixing the components in the following ratio (v/v):

    • 5% DMSO

    • 30% PEG300

    • 5% Tween® 80

    • 60% Saline or PBS

  • Initial Solubilization: Weigh the required amount of this compound powder and place it in a sterile glass vial. Add the DMSO portion of the vehicle to the powder and vortex or sonicate until the compound is completely dissolved. This creates a stock solution.

  • Addition of Co-solvent and Surfactant: To the DMSO stock solution, add the PEG300 and mix thoroughly. Then, add the Tween® 80 and mix until a clear and homogenous solution is formed.

  • Final Dilution: Slowly add the saline or PBS to the mixture while continuously stirring or vortexing to achieve the final desired volume and concentration.

  • Final Formulation: The final product should be a clear solution or a stable, fine suspension. Visually inspect for any precipitation before administration. If precipitation occurs, gentle warming and sonication may aid in re-dissolving the compound.

Table 2: Example Formulation Calculation for a 10 mg/kg Dose in Mice

Parameter Value
Target Dose10 mg/kg
Average Mouse Weight25 g
Dosing Volume10 mL/kg (0.25 mL/mouse)
Final Concentration 4 mg/mL
Total Volume to Prepare (for 10 mice + overage)3 mL
Amount of this compound 12 mg
Volume of DMSO (5%) 0.15 mL
Volume of PEG300 (30%) 0.90 mL
Volume of Tween® 80 (5%) 0.15 mL
Volume of Saline (60%) 1.80 mL
Protocol 2: Corn Oil-Based Suspension

This protocol is an alternative for creating a suspension of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn Oil

Procedure:

  • Initial Solubilization: Weigh the required amount of this compound and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 40 mg/mL).

  • Suspension in Corn Oil: Add the desired volume of the DMSO stock solution to the corn oil to achieve the final target concentration. For example, to prepare a 4 mg/mL suspension, add 100 µL of the 40 mg/mL DMSO stock to 900 µL of corn oil.

  • Homogenization: Vortex the mixture vigorously or sonicate to ensure a uniform suspension. This formulation should be prepared fresh daily and vortexed immediately before each administration to ensure homogeneity.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for preparing the co-solvent and surfactant-based aqueous suspension of this compound.

G cluster_0 Formulation Preparation cluster_1 Quality Control cluster_2 Animal Administration A 1. Weigh this compound B 2. Dissolve in DMSO A->B C 3. Add PEG300 B->C D 4. Add Tween® 80 C->D E 5. Add Saline/PBS D->E F 6. Vortex/Sonicate E->F G Visually Inspect for Precipitation F->G H Oral Gavage G->H G cluster_0 Pro-inflammatory Signaling cluster_1 Inhibitory Action Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK MAPKKK MAPKKK Stimulus->MAPKKK IkappaB IκBα Degradation IKK->IkappaB NFkB NF-κB Nuclear Translocation IkappaB->NFkB Cytokines Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Cytokines MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 Activation MAPK->AP1 AP1->Cytokines Compound This compound Compound->IKK Compound->MAPKKK

References

Troubleshooting & Optimization

"4'',5''-Dehydroisopsoralidin stability and storage conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 4'',5''-Dehydroisopsoralidin for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage conditions. These recommendations are based on information from suppliers and general knowledge of furanocoumarin stability.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Notes
Powder -20°C[1]Up to 3 years[1]Store in a sealed container in a dry, ventilated environment[2].
2-8°C[2]Shorter-termStore in a sealed container in a dry, ventilated environment[2].
In Solvent -80°C[1]Up to 1 year[1]Protect from light[3].
-20°CUp to 1 month[3]Protect from light[3].

Q2: How stable is this compound in solution?

A2: The stability of this compound in solution is influenced by several factors, including the solvent, pH, temperature, and exposure to light. While specific quantitative data for this compound is limited, general knowledge of furanocoumarins and flavonoids suggests that it is susceptible to degradation under certain conditions. For instance, many flavonoids degrade in solutions with high pH[4]. To ensure the integrity of your experimental results, it is recommended to prepare fresh solutions for each experiment or store stock solutions at -80°C for no longer than one year, or at -20°C for no longer than one month, with protection from light[1][3].

Q3: Is this compound sensitive to light?

A3: Yes, as a furanocoumarin, this compound is expected to be photoactive and sensitive to light, particularly UV radiation[1][5]. Exposure to light can lead to degradation and the formation of adducts with DNA and other molecules[1][5]. Therefore, it is critical to protect the compound, both in solid form and in solution, from light by using amber vials or by wrapping containers with aluminum foil.

Q4: What is the effect of temperature on the stability of this compound?

A4: Elevated temperatures can accelerate the degradation of this compound. Studies on other furanocoumarins have shown that high temperatures, such as those used in hot filling of juices or during prolonged storage at room temperature, can lead to a significant decrease in their concentration. It is therefore advisable to avoid exposing the compound to high temperatures during experimental procedures unless it is a specific requirement of the protocol.

Troubleshooting Guide

Issue 1: I am observing a decrease in the potency of my this compound compound over time.

  • Possible Cause 1: Improper Storage. Verify that the compound is being stored at the recommended temperature and protected from light and moisture.

  • Troubleshooting Step 1: Review your storage procedures against the recommendations in Table 1. Ensure that containers are properly sealed.

  • Possible Cause 2: Frequent Freeze-Thaw Cycles. Repeatedly freezing and thawing stock solutions can lead to degradation.

  • Troubleshooting Step 2: Aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Possible Cause 3: Degradation in Solution. The compound may be unstable in the solvent or at the pH of your experimental buffer.

  • Troubleshooting Step 3: Prepare fresh solutions before each experiment. If this is not feasible, perform a small-scale stability study in your experimental buffer to determine the rate of degradation.

Issue 2: My experimental results with this compound are inconsistent.

  • Possible Cause 1: Photodegradation. Exposure to ambient light during experimental setup and execution can lead to inconsistent concentrations of the active compound.

  • Troubleshooting Step 1: Perform all experimental manipulations under subdued light conditions. Use amber-colored labware or cover your tubes and plates with foil.

  • Possible Cause 2: Adsorption to Labware. Hydrophobic compounds can sometimes adsorb to the surface of plastic labware.

  • Troubleshooting Step 2: Consider using low-adhesion microplates or glass vials. Pre-treating labware with a blocking agent may also be beneficial.

Experimental Protocols

Forced Degradation Study Protocol for this compound

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method[6][7][8].

Objective: To investigate the stability of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and to identify its degradation products.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol (B129727)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC-MS/MS system with a suitable column (e.g., C18)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light for a defined period. A control sample should be kept in the dark.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC or UPLC-MS/MS method to separate the parent compound from its degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation for each condition.

    • Identify the major degradation products using MS/MS fragmentation patterns.

Table 2: Example Conditions for Forced Degradation Studies

Stress ConditionReagentTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOH60°C24 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal (Solid) -80°C48 hours
Thermal (Solution) -60°C24 hours
Photolytic UV & Fluorescent LightRoom TempVariable

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Degradation (Solid & Solution) stock->thermal photo Photolytic Degradation (UV/Vis Light) stock->photo sampling Sample at Timepoints acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC/UPLC-MS/MS Analysis sampling->hplc data Data Analysis & Degradation Profile hplc->data

Caption: Forced degradation experimental workflow for this compound.

troubleshooting_workflow cluster_storage Storage Issues cluster_handling Experimental Handling cluster_solution Solutions start Inconsistent Results or Loss of Potency check_temp Verify Storage Temperature start->check_temp check_light Check Light Protection start->check_light check_freeze_thaw Minimize Freeze-Thaw Cycles start->check_freeze_thaw fresh_solution Prepare Fresh Solutions start->fresh_solution light_protection Protect from Light During Experiment start->light_protection check_adsorption Consider Adsorption to Labware start->check_adsorption use_amber_vials Use Amber Vials/Foil check_light->use_amber_vials aliquot Aliquot Stock Solutions check_freeze_thaw->aliquot light_protection->use_amber_vials low_adhesion_plates Use Low-Adhesion Plates check_adsorption->low_adhesion_plates

Caption: Troubleshooting logic for stability issues with this compound.

References

Technical Support Center: Optimizing 4'',5''-Dehydroisopsoralidin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'',5''-Dehydroisopsoralidin. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for this compound?

A1: this compound is a known inhibitor of β-glucuronidase, with a reported half-maximal inhibitory concentration (IC50) of 6.3 μM.[1][2] This enzyme is involved in the metabolism of various substances, and its inhibition is a key area of investigation for this compound. It is also recognized for its anti-inflammatory and anti-oxidative properties.[1][2]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C.

Q3: What are the typical concentration ranges of this compound used in cell-based assays?

A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. Based on available data, a starting point for concentration ranges in different assays is provided in the table below. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Assay TypeCell LineReported ConcentrationSuggested Starting Range for Dose-Response
β-glucuronidase Inhibition-IC50: 6.3 μM[1][2]0.1 µM - 50 µM
Lifespan AssayP. corylifolia15 μM1 µM - 50 µM
Antioxidant (TEAC) AssayH4IIE rat hepatoma cells25 μM1 µM - 100 µM
Cytotoxicity (MTT) AssayVariesNot specified1 µM - 100 µM
Anti-inflammatory (Nitric Oxide) AssayRAW 264.7 macrophagesNot specified1 µM - 50 µM

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Media

  • Problem: this compound precipitates out of solution when added to the cell culture medium.

  • Possible Cause: The final concentration of DMSO in the media is too low to maintain solubility, or the compound's solubility limit in the aqueous media has been exceeded.

  • Troubleshooting Steps:

    • Check DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your cells (typically ≤ 0.5%). If you need to use a higher concentration of the compound, you may need to prepare a more concentrated stock solution in DMSO.

    • Serial Dilutions: Prepare serial dilutions of your stock solution in cell culture medium immediately before use. Add the diluted compound to the wells dropwise while gently swirling the plate to ensure rapid and even mixing.

    • Warm the Media: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help with solubility.

    • Solubility Test: Perform a preliminary solubility test in your specific cell culture medium to determine the maximum soluble concentration.

Issue 2: Inconsistent or No Bioactivity Observed

  • Problem: The expected biological effect (e.g., anti-inflammatory or antioxidant activity) is not observed or is highly variable between experiments.

  • Possible Cause:

    • Compound Degradation: The compound may have degraded due to improper storage or handling.

    • Suboptimal Concentration: The concentration used may be too low to elicit a response.

    • Cell Health: The cells may not be healthy or at the optimal confluency.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Use a fresh stock of this compound. Ensure it has been stored correctly (protected from light at -20°C or -80°C).

    • Optimize Concentration: Perform a dose-response experiment with a wider range of concentrations to identify the optimal working concentration.

    • Monitor Cell Health: Regularly check the morphology and viability of your cells. Ensure they are within a healthy passage number range and are plated at the correct density.

    • Positive Control: Include a known positive control for your assay to ensure the experimental setup is working correctly.

Issue 3: High Background in Antioxidant Assays

  • Problem: The DPPH or other radical scavenging assays show high background absorbance, making it difficult to measure the antioxidant effect of this compound.

  • Possible Cause: The compound itself may have some absorbance at the wavelength used for measurement.

  • Troubleshooting Steps:

    • Compound-only Control: Run a control containing only the compound in the assay buffer (without the radical) to measure its intrinsic absorbance. Subtract this background absorbance from your experimental readings.

    • Wavelength Scan: Perform a wavelength scan of this compound in the assay buffer to identify its absorbance spectrum and choose a measurement wavelength with minimal interference if possible.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Materials:

    • 96-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (for solubilizing formazan (B1609692) crystals)

    • Plate reader

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

Anti-inflammatory (Nitric Oxide) Assay in RAW 264.7 Macrophages

This protocol measures the inhibitory effect of this compound on nitric oxide (NO) production in LPS-stimulated macrophages.

  • Materials:

    • RAW 264.7 macrophage cells

    • 24-well cell culture plates

    • Complete DMEM medium

    • This compound stock solution (in DMSO)

    • Lipopolysaccharide (LPS)

    • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

    • Sodium nitrite (B80452) (for standard curve)

    • Plate reader

  • Methodology:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS stimulation and a vehicle control group.

    • After incubation, collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a 96-well plate.

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Antioxidant (DPPH Radical Scavenging) Assay

This is a cell-free assay to determine the radical scavenging activity of this compound.

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (e.g., 0.1 mM)

    • This compound stock solution (in DMSO or methanol)

    • Methanol

    • 96-well plate or cuvettes

    • Spectrophotometer

  • Methodology:

    • Prepare different concentrations of this compound in methanol.

    • In a 96-well plate, add 100 µL of each compound dilution.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • A control with methanol instead of the compound is used as a reference.

    • Calculate the percentage of radical scavenging activity.

Signaling Pathway and Workflow Diagrams

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with Serial Dilutions prep_compound->treat_cells antioxidant Antioxidant (DPPH Assay) prep_compound->antioxidant prep_cells Culture and Seed Cells prep_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate viability Cell Viability (MTT Assay) incubate->viability inflammation Anti-inflammatory (Nitric Oxide Assay) incubate->inflammation data_analysis Measure Absorbance/ Fluorescence viability->data_analysis inflammation->data_analysis antioxidant->data_analysis interpretation Calculate IC50/ Inhibition % data_analysis->interpretation

Caption: A general workflow for in vitro experiments with this compound.

nfkb_pathway Proposed Anti-inflammatory Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IKK->IkBa NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) Nucleus->Gene Induces Compound 4'',5''-Dehydro- isopsoralidin Compound->IKK Inhibits

Caption: Proposed mechanism of anti-inflammatory action via the NF-κB pathway.

References

"interference of 4'',5''-Dehydroisopsoralidin in biochemical assays"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4'',5''-Dehydroisopsoralidin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for interference in biochemical assays and to offer troubleshooting strategies for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known activity?

A1: this compound is a natural product belonging to the coumestan (B1194414) class of organic compounds. It is known to be an inhibitor of the enzyme β-glucuronidase with a reported IC50 value of 6.3 μM. Additionally, it has demonstrated anti-inflammatory and anti-oxidative effects, including radical scavenging activity.

Q2: What are the common types of interference that can occur with compounds like this compound in biochemical assays?

A2: Natural products, including coumestans like this compound, can potentially interfere in biochemical assays through several mechanisms:

  • Aggregation: The formation of compound aggregates in assay buffers can lead to non-specific inhibition of enzymes or interference with detection systems. Furocoumarins and coumarins have been observed to aggregate in solution, which can alter their spectral properties.

  • Fluorescence Interference: Compounds that are fluorescent can interfere with assays that use fluorescence as a readout. A related coumestan, coumestrol, is known to be autofluorescent. This intrinsic fluorescence can lead to false-positive or false-negative results depending on the assay design.

  • Redox Activity: The ability of a compound to participate in oxidation-reduction reactions can interfere with assays that are sensitive to the redox state of the reagents. This compound has been shown to possess radical scavenging activity, suggesting it can act as a reducing agent and potentially interfere with assays involving redox-sensitive dyes or enzymes.

Q3: How can I prepare a stock solution of this compound?

A3: this compound is typically soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). For in vitro assays, it is common to prepare a high-concentration stock solution in 100% DMSO. For cell-based assays or in vivo studies, this stock can then be diluted into aqueous buffers or cell culture media. It is crucial to ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent-induced artifacts.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values or poor dose-response curves.
  • Question: I am observing high variability in my IC50 values for this compound in my enzyme inhibition assay. What could be the cause?

  • Answer: Inconsistent results can stem from several factors related to the compound's properties.

    • Potential Cause 1: Compound Aggregation.

      • Troubleshooting Step: To mitigate aggregation, consider adding a non-ionic detergent, such as Triton X-100 or Tween-20 (typically at 0.01-0.1%), to your assay buffer. You can also perform a centrifugation-based counter-screen. After incubating the compound in the assay buffer, centrifuge the mixture at high speed (e.g., >15,000 x g) and test the supernatant for activity. A loss of activity in the supernatant would suggest that the active species is in the aggregated form.

    • Potential Cause 2: Poor Solubility in Assay Buffer.

      • Troubleshooting Step: Although soluble in DMSO, this compound may precipitate when diluted into aqueous assay buffers. Visually inspect your assay wells for any signs of precipitation. If solubility is an issue, you may need to optimize the buffer composition (e.g., pH, co-solvents) or lower the final concentration of the compound.

    • Potential Cause 3: Time-dependent Inhibition.

      • Troubleshooting Step: Pre-incubate the enzyme with this compound for varying amounts of time before adding the substrate. If the IC50 value decreases with longer pre-incubation times, it may indicate a time-dependent or irreversible mode of inhibition.

Issue 2: High background signal or unexpected results in fluorescence-based assays.
  • Question: My fluorescence-based assay is showing a high background signal in the presence of this compound, even in my no-enzyme controls. Why is this happening?

  • Answer: This is a strong indication of fluorescence interference from the compound itself.

    • Potential Cause: Intrinsic Fluorescence of the Compound.

      • Troubleshooting Step 1: Spectral Analysis. Measure the fluorescence excitation and emission spectra of this compound under your assay conditions. This will help you determine if its spectral properties overlap with those of your fluorescent probe. If there is significant overlap, you may need to select a different fluorescent probe with distinct spectral characteristics.

      • Troubleshooting Step 2: Use of Orthogonal Assays. Validate your findings using a non-fluorescence-based method, such as a colorimetric or luminescence-based assay. This will help confirm that the observed activity is not an artifact of fluorescence interference.

      • Troubleshooting Step 3: Data Correction. If an alternative assay is not feasible, you can try to correct for the background fluorescence. Run parallel control experiments with the compound but without the enzyme or other key reaction components to quantify the compound's contribution to the fluorescence signal and subtract this from your experimental values.

Issue 3: Apparent inhibition in assays using redox-sensitive dyes.
  • Question: I am seeing inhibition in an assay that uses a redox-sensitive dye (e.g., resazurin, DCIP) as a readout. Is this a real effect?

  • Answer: Given that this compound has known radical scavenging activity, it is possible that the observed effect is due to direct chemical reduction of the dye rather than modulation of the biological target.

    • Potential Cause: Redox Cycling or Direct Reduction of Assay Reagents.

      • Troubleshooting Step 1: Control Experiments. Run control experiments containing the compound and the redox dye in the absence of the enzyme or cells. A change in the signal of the dye in this control experiment would indicate direct chemical interaction.

      • Troubleshooting Step 2: Include Reducing Agents in Controls. Perform your assay in the presence of a known reducing agent, such as dithiothreitol (B142953) (DTT), at a concentration that does not interfere with your biological target. If the effect of this compound is diminished in the presence of DTT, it suggests a redox-based mechanism of interference.

      • Troubleshooting Step 3: Use a Redox-Insensitive Assay. If possible, switch to an assay format that does not rely on redox-sensitive readouts to confirm the activity of the compound.

Data Summary

Table 1: Known Biological Activity of this compound

Target/ActivityIC50 / EffectAssay Type
β-glucuronidase6.3 μMEnzyme Inhibition Assay
Radical ScavengingDemonstrated activityAntioxidant Assays
Anti-inflammatoryDemonstrated effectsCellular Assays

Experimental Protocols

Protocol 1: β-Glucuronidase Inhibition Assay

This protocol is a general guideline and may need to be optimized for specific experimental conditions.

  • Reagents:

    • β-Glucuronidase (from a suitable source, e.g., bovine liver or E. coli)

    • Substrate: p-nitrophenyl-β-D-glucuronide (PNPG)

    • Assay Buffer: 0.1 M Sodium Acetate Buffer, pH 5.0

    • Stop Solution: 0.2 M Glycine Buffer, pH 10.4

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Positive Control Inhibitor: D-saccharic acid 1,4-lactone

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • In a 96-well plate, add 50 µL of the diluted compound or control.

    • Add 25 µL of the β-glucuronidase solution (pre-diluted in assay buffer to an appropriate concentration) to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the PNPG substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of the stop solution.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: DPPH Radical Scavenging Assay

This protocol is a common method for assessing antioxidant activity.

  • Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

    • This compound stock solution (in methanol (B129727) or DMSO)

    • Positive Control: Ascorbic acid or Trolox

    • Methanol

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control in methanol.

    • In a 96-well plate, add 100 µL of the diluted compound or control.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The radical scavenging activity is calculated as: (Abs_control - Abs_sample) / Abs_control * 100%.

    • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Stock Compound Stock (in DMSO) Serial_Dilution Serial Dilution (in Assay Buffer) Compound_Stock->Serial_Dilution Assay_Plate 96-well Plate Serial_Dilution->Assay_Plate Enzyme_Addition Add Enzyme Assay_Plate->Enzyme_Addition 1. Add Compound Pre_incubation Pre-incubate Enzyme_Addition->Pre_incubation 2. Substrate_Addition Add Substrate Pre_incubation->Substrate_Addition 3. Incubation Incubate Substrate_Addition->Incubation 4. Stop_Reaction Stop Reaction Incubation->Stop_Reaction 5. Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance 6. Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition IC50_Determination Determine IC50 Calculate_Inhibition->IC50_Determination

Caption: Workflow for a typical enzyme inhibition assay.

troubleshooting_logic Start Inconsistent Assay Results? Is_Fluorescence Fluorescence Assay? Start->Is_Fluorescence Is_Redox Redox-sensitive Assay? Start->Is_Redox Check_Aggregation Check for Aggregation (Detergent, Centrifugation) Start->Check_Aggregation Check_Solubility Check for Solubility (Visual Inspection) Start->Check_Solubility Is_Fluorescence->Is_Redox No Check_Fluorescence Check for Compound Fluorescence Is_Fluorescence->Check_Fluorescence Yes Is_Redox->Check_Aggregation No Check_Redox Check for Direct Reagent Reduction Is_Redox->Check_Redox Yes Orthogonal_Assay Use Orthogonal Assay Check_Aggregation->Orthogonal_Assay Check_Solubility->Orthogonal_Assay Check_Fluorescence->Orthogonal_Assay Check_Redox->Orthogonal_Assay

Caption: Troubleshooting decision tree for assay interference.

Technical Support Center: 4'',5''-Dehydroisopsoralidin Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 4'',5''-Dehydroisopsoralidin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the storage, preparation, and use of this compound in various experimental settings.

Compound Handling and Storage

Q1: What are the proper storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage recommendations:

  • Powder: Store at -20°C for long-term stability, which can be maintained for up to three years.

  • In solvent: For solutions, store at -80°C to maintain stability for up to one year.

Q2: My experimental results are inconsistent. Could the way I'm handling the compound be a factor?

A2: Yes, improper handling can introduce significant variability. Here are some key points to consider:

  • Temperature Fluctuations: Avoid repeated freeze-thaw cycles of stock solutions. Aliquot the stock solution into smaller, single-use volumes to minimize degradation.

  • Light Exposure: Protect the compound and its solutions from direct light, as furanocoumarins can be photosensitive. Use amber vials or wrap containers in aluminum foil.

  • Oxygen Exposure: While not explicitly documented for this compound, oxidation is a common degradation pathway for many organic molecules. For long-term storage of solutions, consider purging the vial with an inert gas like nitrogen or argon before sealing.

Solubility and Solution Preparation

Q3: I'm having trouble dissolving this compound. What solvents are recommended?

A3: this compound is a hydrophobic compound with low aqueous solubility. The choice of solvent is critical for preparing a stable and effective working solution.

  • Stock Solutions: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions.

  • Working Solutions: For cell-based assays, it is essential to dilute the DMSO stock solution in an appropriate aqueous buffer or cell culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity. For in vivo studies, specific formulations may be required to enhance solubility and bioavailability.

Q4: My compound precipitates when I add it to my aqueous assay buffer. How can I prevent this?

A4: Precipitation is a common issue when diluting a hydrophobic compound from an organic stock solution into an aqueous medium. Here are some troubleshooting steps:

  • Serial Dilutions: Perform serial dilutions in your aqueous buffer rather than a single large dilution step.

  • Vortexing/Sonication: Gently vortex or sonicate the solution during dilution to aid in solubilization. However, be cautious with sonication as it can generate heat and potentially degrade the compound.

  • Use of Surfactants or Co-solvents: For certain applications, the inclusion of a small amount of a biocompatible surfactant (e.g., Tween 80) or a co-solvent (e.g., PEG300) in the final formulation can improve solubility.

In Vitro Assay Variability

Q5: I am observing high variability in my β-glucuronidase inhibition assay. What are the potential causes?

A5: Variability in enzyme inhibition assays can arise from several factors:

  • Enzyme Activity: Ensure the β-glucuronidase enzyme is active and used at a consistent concentration. Prepare fresh enzyme dilutions for each experiment.

  • Substrate Concentration: Use a substrate concentration that is appropriate for the enzyme and the expected level of inhibition.

  • Incubation Times and Temperatures: Precisely control incubation times and maintain a constant temperature throughout the assay, as enzyme kinetics are highly sensitive to these parameters.

  • Pipetting Accuracy: Use calibrated pipettes and consistent pipetting techniques to minimize volume errors, especially when adding small volumes of the inhibitor.

Q6: My anti-inflammatory assay results are not reproducible. What should I check?

A6: Anti-inflammatory assays, such as measuring nitric oxide (NO) or prostaglandin (B15479496) E2 (PGE2) production in LPS-stimulated macrophages, can be sensitive to several variables:

  • Cell Health and Density: Ensure your cells are healthy, within a consistent passage number, and seeded at the same density for each experiment.

  • LPS Potency: The activity of lipopolysaccharide (LPS) can vary between lots. Test each new lot to determine the optimal concentration for stimulation.

  • Timing of Treatment: The timing of compound treatment relative to LPS stimulation is critical. Standardize this timing across all experiments.

Q7: My cytotoxicity assay (e.g., MTT, SRB) results for this compound are inconsistent. Why might this be?

A7: In addition to the factors mentioned for other in vitro assays, consider the following for cytotoxicity assays:

  • Compound Stability in Media: this compound may degrade in cell culture media over the course of the experiment. This can be influenced by the pH and components of the media. Consider refreshing the media with a new compound dilution for longer incubation periods.

  • Cell Proliferation Rate: The rate of cell proliferation can affect the final readout. Ensure that the cell seeding density allows for logarithmic growth throughout the assay period and that the control cells do not become over-confluent.

  • Assay-Specific Artifacts: Be aware of potential interferences. For example, some compounds can interfere with the formazan (B1609692) product in MTT assays. Include appropriate controls to rule out such artifacts.

Data Presentation

The following table summarizes key quantitative data for this compound.

ParameterValueNotes
Storage Stability Powder: Up to 3 years at -20°CStore in a tightly sealed container, protected from light.
In Solvent: Up to 1 year at -80°CAliquot to avoid repeated freeze-thaw cycles.
β-Glucuronidase Inhibition IC50: 6.3 µMThis value was determined in an assay using rat polymorphonuclear leukocytes.[1]
Cytotoxicity IC50: >50 µMWeak cytotoxicity observed against H4IIE (rat hepatoma), HCT116 (human colon cancer), and C6 (rat glioma) cell lines after 24 hours.[1]
pH and Temperature Stability Data not available in the public domain.As a furanocoumarin, stability is expected to be influenced by pH and temperature. It is recommended to perform stability studies under specific experimental conditions.

Experimental Protocols

β-Glucuronidase Inhibition Assay (Fluorometric)

This protocol is adapted from generic fluorometric β-glucuronidase assay procedures and should be optimized for your specific experimental conditions.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.4).

    • Substrate Solution: Prepare a solution of a fluorogenic β-glucuronidase substrate (e.g., 4-Methylumbelliferyl β-D-glucuronide) in the assay buffer.

    • Enzyme Solution: Prepare a solution of β-glucuronidase in the assay buffer. The final concentration should be determined based on preliminary experiments to ensure a linear reaction rate.

    • Inhibitor Solutions: Prepare a series of dilutions of this compound in the assay buffer. Remember to include a vehicle control (e.g., DMSO diluted to the same final concentration as in the inhibitor wells).

  • Assay Procedure:

    • Add the inhibitor solutions or vehicle control to the wells of a black 96-well plate.

    • Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate solution to each well.

    • Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 365/450 nm for 4-MUG) in a kinetic mode for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the reaction rate (slope of the fluorescence versus time curve) for each well.

    • Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

General Workflow for In Vitro Assays

The following diagram illustrates a general workflow for performing in vitro experiments with this compound, highlighting critical steps where variability can be introduced.

G General In Vitro Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (e.g., in DMSO) working Prepare Working Dilutions (in culture medium/buffer) stock->working Critical Dilution Step treatment Treat Cells with Compound (and controls) working->treatment cells Cell Seeding (ensure consistent density) cells->treatment incubation Incubate (standardize time and conditions) treatment->incubation assay Perform Assay (e.g., MTT, ELISA, Enzyme Activity) incubation->assay readout Data Acquisition (e.g., plate reader) assay->readout analysis Data Analysis (calculate IC50, etc.) readout->analysis

Caption: General workflow for in vitro experiments.

Signaling Pathways

Based on studies of related furanocoumarins, this compound may exert its anti-inflammatory and anticancer effects by modulating the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival. Its inhibition is a common mechanism for anti-inflammatory and anticancer drugs.

NFkB_Pathway Potential Inhibition of NF-κB Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α IKK IKK Complex LPS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades, releasing NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates to DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) DNA->Genes promotes transcription of Inhibitor This compound Inhibitor->IKK Inhibits? Inhibitor->NFkB_nuc Inhibits translocation?

Caption: Potential inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Its dysregulation is common in cancer.

MAPK_Pathway Potential Modulation of MAPK Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors Ras Ras GF->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates ERK_nuc ERK1/2 ERK->ERK_nuc translocates to TF Transcription Factors (e.g., AP-1) ERK_nuc->TF activates Genes Genes for Proliferation, Survival TF->Genes promotes transcription of Inhibitor This compound Inhibitor->Raf Inhibits? Inhibitor->MEK Inhibits? Inhibitor->ERK Inhibits?

Caption: Potential modulation of the MAPK signaling pathway.

References

"handling and preparation of 4'',5''-Dehydroisopsoralidin stock solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and preparation of 4'',5''-Dehydroisopsoralidin (B3029423) stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound. For in vivo studies, a co-solvent system is often required to ensure solubility and biocompatibility.

Q2: How should I store the powdered form of this compound?

A2: The powdered compound should be stored at -20°C and is stable for up to three years under these conditions.[1]

Q3: What are the storage conditions for this compound stock solutions?

A3: Stock solutions should be stored at -80°C and are stable for up to one year.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: What are the known biological activities of this compound?

A4: this compound is known to be a β-glucuronidase inhibitor with an IC50 of 6.3 μM.[2][3][4] It also possesses anti-inflammatory and anti-oxidative properties and is used in inflammation and cancer research.[2][3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound will not dissolve in DMSO. Insufficient solvent volume or low temperature.Increase the volume of DMSO incrementally. Gentle warming or brief sonication can also aid dissolution. Ensure the DMSO is of high purity and anhydrous.
Precipitation occurs when diluting the stock solution in aqueous media. The compound has low aqueous solubility.For cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent toxicity and precipitation. For in vivo studies, use a co-solvent system as detailed in the experimental protocols.
Inconsistent experimental results. Improper storage leading to compound degradation or inaccurate stock concentration.Always store the stock solution at -80°C in aliquots.[1] Avoid repeated freeze-thaw cycles. Re-evaluate the concentration of your stock solution if degradation is suspected.
Phase separation or precipitation in in vivo formulation. Improper mixing of co-solvents.Add each component of the formulation sequentially and ensure complete mixing at each step before adding the next solvent.[5][6]

Quantitative Data Summary

Parameter Value Source
Molecular Weight 334.32 g/mol [1][7]
Molecular Formula C20H14O5[1][7]
Purity (HPLC) 95~98%[7]
IC50 (β-glucuronidase) 6.3 μM[2][3][4]
Storage (Powder) -20°C for 3 years[1]
Storage (In Solvent) -80°C for 1 year[1]

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh out 3.34 mg of this compound powder.

  • Dissolving: Add 1 mL of high-purity DMSO to the powder.

  • Mixing: Vortex or sonicate the solution gently until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C.

In Vivo Formulation Preparation (Example)

This protocol is based on a common formulation method for hydrophobic compounds and should be optimized for your specific experimental needs.

  • Prepare Initial Solution: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 40 mg/mL).[1]

  • Add PEG300: To the DMSO solution, add PEG300. A common ratio is 10% DMSO and 40% PEG300 in the final solution.[5][6] Mix thoroughly until the solution is clear.

  • Add Tween 80: Add Tween 80 (e.g., to a final concentration of 5%) to the mixture and mix well.[5][6]

  • Add Saline/PBS: Finally, add saline or PBS to reach the desired final volume (e.g., to a final concentration of 45%).[5][6] Mix until the solution is homogeneous and clear.

  • Administration: It is recommended to prepare this formulation fresh on the day of use.

Visualizations

Stock_Solution_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso Precise Amount dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve High-Purity Solvent aliquot Aliquot dissolve->aliquot Clear Solution store Store at -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

InVivo_Formulation_Workflow start Start with Concentrated DMSO Stock Solution add_peg Add PEG300 (e.g., 40% final) start->add_peg mix1 Mix Until Clear add_peg->mix1 add_tween Add Tween 80 (e.g., 5% final) mix1->add_tween mix2 Mix Well add_tween->mix2 add_saline Add Saline/PBS (e.g., 45% final) mix2->add_saline mix3 Mix to Homogeneity add_saline->mix3 end Ready for In Vivo Use (Prepare Fresh) mix3->end

Caption: Step-by-step workflow for preparing an in vivo formulation.

References

Technical Support Center: Long-Term Stability of 4'',5''-Dehydroisopsoralidin in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of 4'',5''-Dehydroisopsoralidin in Dimethyl Sulfoxide (DMSO). The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in DMSO?

Q2: How long can I store this compound in DMSO?

Vendor recommendations suggest that a solution of this compound in a solvent can be stored at -80°C for up to one year.[2] However, for sensitive experiments, it is advisable to perform periodic quality control checks to ensure the integrity of the compound.

Q3: What factors can affect the stability of this compound in DMSO?

Several factors can influence the stability of small molecules like this compound in DMSO:

  • Water Content: DMSO is highly hygroscopic and can absorb moisture from the atmosphere.[3] The presence of water can lead to hydrolysis of the compound. It is recommended to use anhydrous DMSO and to minimize the exposure of the stock solution to air.

  • Temperature: Elevated temperatures can accelerate the degradation of the compound. Therefore, storage at low temperatures (-20°C or -80°C) is recommended.[1]

  • Light: Exposure to light, especially UV radiation, can cause photodegradation of some compounds. Storing solutions in amber vials can help to mitigate this.[4]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can introduce moisture and may lead to precipitation or degradation of the compound.[1][3] It is best practice to prepare small, single-use aliquots.

  • Oxygen: While generally less of a concern than water, atmospheric oxygen can contribute to the oxidation of sensitive compounds over long-term storage.[5][6]

Q4: How can I check the stability of my this compound DMSO stock solution?

The stability of your stock solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] These methods can be used to determine the purity of the compound and to detect the presence of any degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks over time would indicate instability.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results over time. Degradation of this compound in the DMSO stock solution.Prepare fresh aliquots from a newly prepared stock solution. Perform a stability check of the old stock solution using HPLC or LC-MS.
Precipitate observed in the DMSO stock solution after thawing. The compound may have low solubility at lower temperatures or may have come out of solution due to freeze-thaw cycles.Gently warm the vial to room temperature and vortex to redissolve the compound. If the precipitate persists, sonication may be attempted. To avoid this, consider preparing smaller, single-use aliquots.
Loss of biological activity of the compound. The compound has degraded.Prepare a fresh stock solution from the powdered compound. Review storage and handling procedures to minimize degradation.

Data Presentation: General Recommendations for Small Molecule Stability in DMSO

Parameter Recommendation Rationale
Solvent Anhydrous DMSOMinimizes water-induced degradation (hydrolysis).[3]
Storage Temperature -80°C for long-term; -20°C for short-termReduces the rate of chemical degradation.[1][2]
Aliquoting Prepare small, single-use aliquotsMinimizes freeze-thaw cycles and moisture absorption.[1][3]
Container Amber, tightly sealed vialsProtects from light and prevents moisture entry.[4]
Purity Check Periodically by HPLC or LC-MSEnsures the integrity of the compound over time.[4]

Experimental Protocols

Protocol 1: Assessment of Long-Term Stability of this compound in DMSO

This protocol outlines a general method to evaluate the stability of this compound in DMSO over an extended period.

1. Preparation of Stock Solution:

  • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
  • Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.[4]

2. Storage Conditions:

  • Store the aliquots under different conditions to be tested (e.g., -80°C, -20°C, and 4°C).

3. Time Points:

  • Establish a timeline for analysis. Typical time points for a long-term stability study could be 0, 1, 3, 6, and 12 months.

4. Sample Analysis:

  • At each designated time point, retrieve one aliquot from each storage condition.
  • Allow the aliquot to thaw and equilibrate to room temperature.
  • Analyze the concentration and purity of this compound using a validated HPLC or LC-MS method.
  • Compare the results to the sample analyzed at time zero (T=0) to determine the percentage of the compound remaining.

Protocol 2: Freeze-Thaw Stability Assessment

This protocol is designed to determine the stability of this compound in DMSO after multiple freeze-thaw cycles.

1. Preparation of Aliquots:

  • Prepare several identical aliquots of a 10 mM stock solution of this compound in anhydrous DMSO.

2. Freeze-Thaw Cycling:

  • Subject the aliquots to a predetermined number of freeze-thaw cycles. A typical cycle consists of freezing the sample at -20°C or -80°C for at least 12 hours, followed by thawing at room temperature.
  • Analyze aliquots after 1, 3, 5, and 10 freeze-thaw cycles.

3. Sample Analysis:

  • After the designated number of cycles, analyze the purity and concentration of this compound in each aliquot using HPLC or LC-MS.
  • Compare the results to a control aliquot that has not undergone any freeze-thaw cycles (Cycle 0).

Mandatory Visualization

Stability_Workflow Experimental Workflow for Assessing Compound Stability in DMSO A Prepare 10 mM Stock Solution in Anhydrous DMSO B Create Multiple Aliquots in Amber Vials A->B C Store at Different Conditions (-80°C, -20°C, 4°C) B->C D Analyze at T=0 (HPLC/LC-MS) B->D Initial Analysis E Analyze at Subsequent Time Points (e.g., 1, 3, 6, 12 months) C->E Long-Term Storage F Compare Results to T=0 D->F E->F G Determine % Compound Remaining F->G

Caption: Workflow for assessing the long-term stability of a compound in DMSO.

Signaling_Pathway Inhibition of β-glucuronidase by this compound A Glucuronidated Substrates B β-glucuronidase A->B Substrate C Cleaved Substrates + Glucuronic Acid B->C Catalyzes D This compound E Inhibition D->E E->B

Caption: this compound as an inhibitor of β-glucuronidase.

References

Technical Support Center: Isolation of 4'',5''-Dehydroisopsoralidin from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the isolation of 4'',5''-Dehydroisopsoralidin from natural sources, primarily Psoralea corylifolia.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction, purification, and quantification of this compound.

Problem 1: Low Yield of this compound in the Crude Extract

Question: We are experiencing significantly lower than expected yields of this compound in our initial crude extract from Psoralea corylifolia seeds. What are the potential causes and how can we optimize our extraction process?

Answer:

Low yields of this compound can stem from several factors, ranging from the quality of the plant material to the extraction methodology. Here’s a step-by-step guide to troubleshoot this issue:

Potential Causes and Solutions:

  • Suboptimal Solvent Selection: The polarity of the extraction solvent is critical for efficiently extracting furanocoumarins. While highly polar solvents like methanol (B129727) and ethanol (B145695) are commonly used, the yield of specific compounds can vary.

    • Troubleshooting Steps:

      • Solvent Screening: If you are using a single solvent, consider performing small-scale comparative extractions with a range of solvents of varying polarities.[1][2]

      • Solvent Combinations: Employing a sequential extraction strategy, starting with a non-polar solvent like hexane (B92381) or petroleum ether to remove oils and lipids, followed by a more polar solvent like ethyl acetate (B1210297) or ethanol, can enrich the target compound in the final extract.

      • Refer to Table 1 for a comparison of solvent efficiencies for related compounds.

  • Inefficient Extraction Technique: The method of extraction significantly impacts the efficiency of liberating the compound from the plant matrix.

    • Troubleshooting Steps:

      • Method Comparison: If using maceration, consider switching to a more exhaustive technique such as Soxhlet extraction or ultrasound-assisted extraction (UAE), which can improve extraction efficiency and reduce extraction time.[2]

      • Parameter Optimization: For UAE, optimize parameters such as time, temperature, and power. For Soxhlet extraction, ensure a sufficient number of cycles.

  • Poor Quality of Plant Material: The concentration of secondary metabolites in plants can vary depending on the geographical source, harvesting time, and storage conditions.

    • Troubleshooting Steps:

      • Source Verification: Whenever possible, obtain plant material from a reputable supplier with a certificate of analysis.

      • Proper Storage: Store the plant material in a cool, dry, and dark place to prevent degradation of phytochemicals.

  • Compound Degradation During Extraction: this compound, like other furanocoumarins, may be susceptible to degradation under harsh extraction conditions.

    • Troubleshooting Steps:

      • Temperature Control: Avoid excessive heat during extraction. If using heat reflux or Soxhlet, ensure the temperature does not exceed the boiling point of the solvent for extended periods.

      • Light Protection: Protect the extraction setup from direct light, as furanocoumarins can be photolabile.

Problem 2: Difficulty in Separating this compound from Co-eluting Impurities

Question: During chromatographic purification, we are observing that this compound is co-eluting with other structurally similar compounds, particularly psoralidin. How can we improve the resolution?

Answer:

The separation of structurally related furanocoumarins is a common challenge. Psoralidin and this compound have similar polarities, which can lead to overlapping peaks in chromatography.

Potential Causes and Solutions:

  • Inadequate Chromatographic System: The choice of stationary and mobile phases is crucial for achieving the desired separation.

    • Troubleshooting Steps:

      • Column Selection: If using normal-phase chromatography (e.g., silica (B1680970) gel), a fine-tuning of the solvent system is necessary. For reversed-phase HPLC, consider using a different column chemistry. A pentafluorophenyl (PFP) column can offer different selectivity for aromatic and isomeric compounds compared to a standard C18 column.[3]

      • Mobile Phase Optimization:

        • Normal-Phase: Carefully adjust the ratio of non-polar (e.g., hexane, chloroform) and polar (e.g., ethyl acetate, methanol) solvents. A shallow gradient can improve resolution.

        • Reversed-Phase: Optimize the gradient of water and organic solvent (acetonitrile or methanol). The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.[4]

      • Two-Dimensional Chromatography: Consider an offline two-dimensional HPLC approach where the fraction containing the co-eluting compounds from the first separation is subjected to a second separation under different chromatographic conditions (e.g., different pH or solvent system).

  • Column Overloading: Injecting too much sample onto the column can lead to peak broadening and poor resolution.

    • Troubleshooting Steps:

      • Reduce Sample Load: Decrease the amount of crude or semi-purified extract loaded onto the column.

      • Use a Preparative Column: For larger scale purification, use a column with a larger internal diameter and particle size designed for preparative chromatography.[5][6][7][8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for the extraction of this compound from Psoralea corylifolia seeds?

A1: A common and effective starting point is to first defat the powdered seeds with a non-polar solvent like petroleum ether or hexane. This removes oils that can interfere with subsequent chromatographic steps. The defatted material can then be extracted with a solvent of medium polarity, such as ethyl acetate or ethanol, using techniques like Soxhlet or ultrasound-assisted extraction.[2][9]

Q2: How can I monitor the presence of this compound during the fractionation process?

A2: Thin-layer chromatography (TLC) is a rapid and effective way to monitor the presence of the target compound in different fractions. A suitable mobile phase for TLC of furanocoumarins is a mixture of hexane and ethyl acetate or chloroform (B151607) and methanol. The spots can be visualized under UV light (typically at 254 nm and 365 nm). High-performance liquid chromatography (HPLC) with UV detection can provide more accurate quantitative information.

Q3: What are the expected stability issues with this compound, and how can they be mitigated?

A3: While specific stability data for this compound is limited, furanocoumarins, in general, are known to be sensitive to light, high temperatures, and extreme pH conditions. Forced degradation studies on related compounds can provide insights into potential stability issues.[10][11][12][13][14]

  • Light Sensitivity: Furanocoumarins can undergo photodegradation. It is crucial to protect samples from light by using amber vials and minimizing exposure to ambient light during all stages of isolation and storage.

  • Thermal Stability: Avoid prolonged exposure to high temperatures. During solvent evaporation, use a rotary evaporator at a reduced pressure and a moderate temperature. For long-term storage, the solid compound should be kept at -20°C.[11]

  • pH Stability: Strong acidic or basic conditions can lead to hydrolysis or rearrangement of the coumarin (B35378) ring. It is advisable to work with neutral or slightly acidic conditions during extraction and purification.

Q4: What is a suitable solvent for dissolving purified this compound for bioassays and long-term storage?

A4: Based on the general solubility of furanocoumarins, this compound is expected to be soluble in common organic solvents like dimethyl sulfoxide (B87167) (DMSO), methanol, ethanol, and ethyl acetate.[15] For long-term storage in solution, it is recommended to dissolve the compound in a high-quality anhydrous solvent such as DMSO and store it at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[11]

Data Presentation

Table 1: Comparison of Extraction Solvents for Compounds from Psoralea corylifolia

SolventPolarity IndexTypical Compounds ExtractedReported Yield of Bakuchiol (as an indicator) (w/w)[2]
Petroleum Ether0.1Non-polar compounds, oils, some furanocoumarins6.98% (by UAE)
Dichloromethane3.1Compounds of low to medium polarity-
Acetone5.1Furanocoumarins, flavonoids-
Ethanol5.2Wide range of polar and moderately non-polar compounds-
Methanol6.6Polar compounds, glycosides-

Note: Yields are highly dependent on the extraction method and plant material.

Table 2: Physicochemical Properties of this compound

PropertyValue/InformationSource/Reference
Molecular FormulaC₂₀H₁₄O₅Inferred from structure
Molecular Weight334.32 g/mol [11]
AppearanceLikely a crystalline solidInferred
SolubilityExpected to be soluble in DMSO, methanol, ethanol, ethyl acetate; poorly soluble in water.General furanocoumarin properties[15]
UV λmaxFuranocoumarins typically show strong absorbance between 220-350 nm.General furanocoumarin properties
Storage (Solid)-20°C for up to 3 years[11]
Storage (in Solvent)-80°C for up to 1 year[11]

Experimental Protocols

Protocol 1: Extraction and Preliminary Fractionation
  • Grinding and Defatting: Grind dried seeds of Psoralea corylifolia to a coarse powder. Macerate the powder in petroleum ether (1:5 w/v) for 24 hours at room temperature with occasional shaking. Filter and repeat the process twice to ensure complete removal of lipids. Air-dry the defatted powder.

  • Extraction: Extract the defatted powder with 95% ethanol using a Soxhlet apparatus for 24 hours.

  • Concentration: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a dark, viscous crude extract.

  • Preliminary Fractionation: Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. Monitor the presence of the target compound in each fraction by TLC. The fraction showing the highest concentration of this compound (typically the ethyl acetate fraction) should be taken for further purification.

Protocol 2: Chromatographic Purification
  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel (60-120 mesh) using a slurry method with hexane.

    • Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

    • Collect fractions and monitor by TLC. Pool the fractions containing this compound.

  • Preparative HPLC:

    • Further purify the enriched fraction using a preparative HPLC system with a C18 column.[5][6][7][8]

    • A suitable mobile phase would be a gradient of acetonitrile (B52724) and water, potentially with 0.1% formic acid to improve peak shape.[4]

    • Monitor the elution at a suitable wavelength (e.g., 254 nm or 310 nm) and collect the peak corresponding to this compound.

    • Confirm the purity of the isolated compound by analytical HPLC.

Mandatory Visualization

experimental_workflow start Psoralea corylifolia Seeds powder Grinding to Powder start->powder defat Defatting with Petroleum Ether powder->defat extract Soxhlet Extraction with 95% Ethanol defat->extract concentrate Concentration (Rotary Evaporator) extract->concentrate crude_extract Crude Ethanolic Extract concentrate->crude_extract partition Solvent-Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) crude_extract->partition fractions Collect Ethyl Acetate Fraction partition->fractions silica Silica Gel Column Chromatography fractions->silica prep_hplc Preparative HPLC (C18 Column) silica->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for the isolation of this compound.

troubleshooting_low_yield problem Low Yield of Crude Extract cause1 Suboptimal Solvent problem->cause1 cause2 Inefficient Extraction Technique problem->cause2 cause3 Poor Plant Material problem->cause3 cause4 Compound Degradation problem->cause4 solution1a Solvent Screening (Varying Polarity) cause1->solution1a Solution solution1b Sequential Extraction cause1->solution1b Solution solution2a Use UAE or Soxhlet cause2->solution2a Solution solution2b Optimize Parameters (Time, Temp, Power) cause2->solution2b Solution solution3a Source Verification cause3->solution3a Solution solution3b Proper Storage cause3->solution3b Solution solution4a Control Temperature cause4->solution4a Solution solution4b Protect from Light cause4->solution4b Solution

Caption: Troubleshooting logic for low extraction yield.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Synthetic vs. Natural 4'',5''-Dehydroisopsoralidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of 4”,5”-Dehydroisopsoralidin derived from natural sources versus synthetic manufacturing. While direct comparative studies are notably absent in the current scientific literature, this document synthesizes the available data on the bioactivity of the natural compound and outlines the experimental protocols used to assess its effects.

Executive Summary

4”,5”-Dehydroisopsoralidin, a furanocoumarin found in plants such as Psoralea corylifolia, has demonstrated noteworthy biological activities, particularly as an anti-inflammatory and anti-cancer agent. The primary mechanism of its anti-inflammatory action identified to date is the inhibition of β-glucuronidase. While methods for the chemical synthesis of furanocoumarins are established, a direct, head-to-head comparison of the bioactivity of natural versus synthetic 4”,5”-Dehydroisopsoralidin is not available in published research. This guide presents the known bioactivity data for the natural compound and provides detailed experimental methodologies to facilitate future comparative studies.

Data Presentation: Bioactivity of Natural 4”,5''-Dehydroisopsoralidin

The following table summarizes the available quantitative data for the bioactivity of 4”,5”-Dehydroisopsoralidin isolated from natural sources.

Bioactivity ParameterTest SystemResult (IC50)Source
β-glucuronidase InhibitionRat Polymorphonuclear Leukocytes (PMNs)6.3 μM[1]
CytotoxicityNot specified>50 μM[1]

Note: The absence of data for synthetic 4”,5”-Dehydroisopsoralidin in a comparable assay prevents a direct quantitative comparison.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to conduct their own comparative studies.

β-Glucuronidase Inhibition Assay

This assay is crucial for validating the anti-inflammatory potential of 4”,5”-Dehydroisopsoralidin.

Objective: To determine the concentration of the test compound (natural or synthetic 4”,5”-Dehydroisopsoralidin) required to inhibit 50% of β-glucuronidase activity (IC50).

Materials:

  • β-glucuronidase enzyme (from sources such as E. coli or bovine liver)

  • p-nitrophenyl-β-D-glucuronide (pNPG) as a substrate

  • Phosphate (B84403) buffer (pH 7.0)

  • Test compound (4”,5”-Dehydroisopsoralidin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the phosphate buffer.

  • In a 96-well plate, add a fixed amount of β-glucuronidase enzyme solution to each well.

  • Add the different concentrations of the test compound to the respective wells. Include a control group with no inhibitor and a blank with no enzyme.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the pNPG substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 0.2 M NaOH).

  • Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Anti-inflammatory Activity in Macrophages (Nitric Oxide Inhibition Assay)

This assay assesses the potential of 4”,5”-Dehydroisopsoralidin to suppress inflammatory responses in a cellular model.

Objective: To measure the ability of the test compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compound (4”,5”-Dehydroisopsoralidin)

  • Griess reagent (for NO measurement)

  • 96-well cell culture plate

  • Cell viability assay kit (e.g., MTT or WST-1)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include control groups (untreated cells, cells treated with LPS alone, and cells treated with the compound alone).

  • After incubation, collect the cell culture supernatant to measure NO production.

  • Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • In a separate plate, assess the cytotoxicity of the test compound on RAW 264.7 cells using a cell viability assay to ensure that the observed reduction in NO is not due to cell death.

  • Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-treated control.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by 4”,5”-Dehydroisopsoralidin and its analogs.

experimental_workflow cluster_source Source of 4'',5''-Dehydroisopsoralidin cluster_assays Bioactivity Assays cluster_analysis Data Analysis Natural Natural Source (e.g., Psoralea corylifolia) BetaGlucuronidase β-Glucuronidase Inhibition Assay Natural->BetaGlucuronidase NO_Inhibition Nitric Oxide Inhibition Assay Natural->NO_Inhibition Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Natural->Apoptosis_Assay Synthetic Chemical Synthesis Synthetic->BetaGlucuronidase Synthetic->NO_Inhibition Synthetic->Apoptosis_Assay IC50 IC50 Determination BetaGlucuronidase->IC50 NO_Inhibition->IC50 Cytotoxicity Cytotoxicity Assessment NO_Inhibition->Cytotoxicity Apoptosis_Assay->Cytotoxicity Pathway_Analysis Signaling Pathway Analysis Apoptosis_Assay->Pathway_Analysis

Caption: Experimental workflow for comparing the bioactivity of natural and synthetic compounds.

nf_kb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Genes Induces Compound This compound (or analog) Compound->IKK Inhibits? Compound->NFkB Inhibits Translocation?

Caption: Potential inhibition of the NF-κB signaling pathway by 4”,5”-Dehydroisopsoralidin.

apoptosis_pathway TRAIL TRAIL DR4_DR5 Death Receptors (DR4/DR5) TRAIL->DR4_DR5 Binds to DISC DISC Formation DR4_DR5->DISC Caspase8 Pro-Caspase-8 DISC->Caspase8 Activates ActiveCaspase8 Active Caspase-8 Caspase3 Pro-Caspase-3 ActiveCaspase8->Caspase3 Cleaves & Activates ActiveCaspase3 Active Caspase-3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes Psoralidin Psoralidin (analog of this compound) Psoralidin->DR4_DR5 Upregulates?

Caption: Enhancement of TRAIL-induced apoptosis by psoralidin, a related furanocoumarin.

Conclusion

The available evidence indicates that natural 4”,5”-Dehydroisopsoralidin possesses anti-inflammatory properties, notably through the inhibition of β-glucuronidase. However, the lack of published, peer-reviewed studies directly comparing its bioactivity to a synthetic counterpart represents a significant knowledge gap. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a resource for researchers aiming to bridge this gap. Such comparative studies are essential for understanding whether synthetic production can yield a compound with equivalent or superior therapeutic potential to its natural analog, a critical consideration for drug development and standardization.

References

A Comparative Analysis of 4'',5''-Dehydroisopsoralidin and Psoralidin: Unveiling Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Shanghai, China – December 7, 2025 – In the landscape of natural product research, the quest for novel therapeutic agents has led scientists to delve into the diverse chemical constituents of medicinal plants. Among these, Psoralea corylifolia L. has emerged as a prolific source of bioactive compounds. This guide provides a detailed comparative analysis of two such compounds, 4'',5''-Dehydroisopsoralidin and psoralidin (B1678305), for researchers, scientists, and drug development professionals. Both phytochemicals, isolated from the seeds of Psoralea corylifolia, exhibit a range of promising pharmacological activities, from anti-inflammatory and antioxidant effects to potent anticancer properties. This comparison aims to elucidate their distinct biochemical profiles and mechanisms of action, supported by available experimental data.

Physicochemical Properties

A fundamental comparison begins with the basic physicochemical characteristics of this compound and psoralidin. While both are coumestan (B1194414) derivatives, their structural nuances contribute to their differing biological activities.

PropertyThis compoundPsoralidin
Molecular Formula C₂₀H₁₄O₅C₂₀H₁₆O₅
Molecular Weight 334.32 g/mol 336.34 g/mol
Chemical Structure A derivative of psoralidin with a double bond in the isopentenyl side chain.A prenylated coumestan.
Solubility Information not widely available, but likely similar to psoralidin.Insoluble in water.

Comparative Biological Activities

Both compounds have been investigated for a variety of biological effects. The following tables summarize the available quantitative data, primarily focusing on their anti-inflammatory, antioxidant, and cytotoxic activities.

Anti-inflammatory and Antioxidant Activity

This compound is recognized for its anti-inflammatory and antioxidant properties[1]. Psoralidin also demonstrates significant anti-inflammatory and antioxidant effects[2].

ActivityThis compoundPsoralidin
β-glucuronidase Inhibition (IC₅₀) 6.3 μM[1]Data not available
Antioxidant Effect Demonstrates radical scavenging activity[1].Exhibits potent radical scavenging activity[2].
Anti-inflammatory Mechanism β-glucuronidase inhibition is a key mechanism.Inhibits COX-2 and 5-LOX; modulates NF-κB and PI3K/Akt signaling pathways[3][4].
Cytotoxicity Against Cancer Cell Lines

Psoralidin has been extensively studied for its anticancer properties and has shown potent cytotoxicity against a range of cancer cell lines[5][6]. In contrast, this compound has demonstrated weak cytotoxicity in the cell lines tested so far[1][7].

Cell LineThis compound (IC₅₀)Psoralidin (IC₅₀)
H4IIE (Rat Hepatoma)>50 μM[1][7]Data not available
HCT116 (Human Colon Carcinoma)>50 μM[1][7]Data not available
C6 (Rat Glioma)>50 μM[1][7]Data not available
HT-29 (Human Colon Carcinoma)Data not available0.3 µg/mL[5][6]
MCF-7 (Human Breast Adenocarcinoma)Data not available0.4 µg/mL[5][6]
SNU-1 (Human Gastric Carcinoma)Data not available53 µg/mL[5]
SNU-16 (Human Gastric Carcinoma)Data not available203 µg/mL[5]

Mechanisms of Action: A Deeper Dive

The distinct biological activities of these two compounds can be attributed to their differential modulation of key cellular signaling pathways.

Psoralidin: A Multi-Targeted Anticancer Agent

Psoralidin exerts its anticancer effects through the modulation of several critical signaling pathways. A significant mechanism is its inhibition of the PI3K/Akt signaling pathway , which is a central regulator of cell survival, proliferation, and apoptosis[4]. By inhibiting PI3K, psoralidin prevents the phosphorylation and activation of Akt, leading to the downstream suppression of pro-survival proteins and the induction of apoptosis in cancer cells[3][4].

Furthermore, psoralidin has been shown to inhibit the constitutive activation of NF-κB , a transcription factor that plays a pivotal role in inflammation and cancer by promoting the expression of genes involved in cell survival and proliferation[3].

Psoralidin_Signaling_Pathway Psoralidin Psoralidin PI3K PI3K Psoralidin->PI3K inhibits NFkB NFkB Psoralidin->NFkB inhibits Akt Akt PI3K->Akt activates Akt->NFkB activates ProSurvival Pro-survival and Proliferation Akt->ProSurvival promotes NFkB->ProSurvival promotes Inflammation Inflammation NFkB->Inflammation promotes Apoptosis Apoptosis ProSurvival->Apoptosis inhibits

Psoralidin's inhibitory action on PI3K/Akt and NF-κB pathways.
This compound: A Potent Enzyme Inhibitor

The primary reported mechanism of action for this compound is its potent inhibition of the enzyme β-glucuronidase [1]. This enzyme is involved in the metabolism of various substances, and its inhibition can have significant physiological effects, including anti-inflammatory responses. Elevated levels of β-glucuronidase have been associated with certain inflammatory conditions and cancers.

Dehydroisopsoralidin_Mechanism Dehydroisopsoralidin This compound BetaGlucuronidase β-glucuronidase Dehydroisopsoralidin->BetaGlucuronidase inhibits Inflammation Inflammation BetaGlucuronidase->Inflammation contributes to

Inhibitory effect of this compound on β-glucuronidase.

Experimental Protocols

To facilitate further research and replication of findings, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Workflow:

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed Seed cells in 96-well plates Incubate1 Incubate for 24h Seed->Incubate1 AddCompound Add serial dilutions of compound Incubate1->AddCompound Incubate2 Incubate for 24-72h AddCompound->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddDMSO Add DMSO to dissolve formazan (B1609692) Incubate3->AddDMSO MeasureAbsorbance Measure absorbance at 570 nm AddDMSO->MeasureAbsorbance CalculateIC50 Calculate IC₅₀ MeasureAbsorbance->CalculateIC50

Workflow for determining compound cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., psoralidin or this compound). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting cell viability against compound concentration.

PI3K Kinase Assay

This assay is used to determine the inhibitory effect of a compound on the activity of the PI3K enzyme.

Methodology:

  • Cell Lysis: Cancer cells are treated with the test compound or vehicle for a specified time. The cells are then lysed to extract total protein.

  • Immunoprecipitation: PI3K is immunoprecipitated from the cell lysates using an anti-PI3K antibody.

  • Kinase Reaction: The immunoprecipitated PI3K is incubated with its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), in the presence of ATP.

  • Detection: The product of the kinase reaction, phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), is detected using a specific antibody or a competitive ELISA-based method.

  • Data Analysis: The amount of PIP3 produced is quantified and compared between the treated and control groups to determine the inhibitory effect of the compound on PI3K activity.

Conclusion and Future Directions

The comparative analysis of this compound and psoralidin reveals two compounds with distinct, yet potentially complementary, therapeutic profiles. Psoralidin stands out as a promising multi-targeted anticancer agent with well-documented cytotoxic effects and defined mechanisms of action involving the PI3K/Akt and NF-κB pathways. Its further development could focus on improving its bioavailability and exploring its efficacy in in vivo cancer models.

This compound, with its potent β-glucuronidase inhibitory activity and weaker cytotoxicity, presents a different therapeutic avenue. Its anti-inflammatory and antioxidant properties warrant further investigation for the treatment of inflammatory diseases. Future research should aim to conduct direct comparative studies of these two compounds across a wider range of biological assays to fully elucidate their structure-activity relationships and therapeutic potential. The detailed experimental protocols provided herein offer a foundation for such future investigations, which will be crucial for unlocking the full potential of these natural products in drug discovery and development.

References

Unlocking Potential: A Comparative Guide to the Synergistic Effects of 4'',5''-Dehydroisopsoralidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, direct experimental evidence detailing the synergistic effects of 4'',5''-Dehydroisopsoralidin with other compounds is limited in publicly available research. However, its known bioactivity as a β-glucuronidase inhibitor and its anti-inflammatory and anti-oxidative properties suggest significant potential for combination therapies, particularly in oncology.[1][2] This guide provides a forward-looking perspective, hypothesizing potential synergistic combinations based on its mechanism of action and outlining a comprehensive experimental framework to investigate these possibilities.

Understanding this compound: A Profile

This compound is a natural furanocoumarin derivative.[2][3] Its primary characterized mechanism of action is the inhibition of β-glucuronidase, an enzyme implicated in the development of certain cancers and inflammation.[1] This inhibitory action, coupled with its anti-inflammatory and antioxidant effects, makes it a compelling candidate for synergistic drug combinations.

PropertyDescriptionReference
Compound Type Natural Furanocoumarin[3]
Primary Mechanism β-glucuronidase inhibitor (IC50: 6.3 μM)[1][2]
Other Effects Anti-inflammatory, Anti-oxidative[1][2]
Potential Applications Research in inflammation and cancer[1][2]

Hypothesized Synergistic Combinations

Given its role as a β-glucuronidase inhibitor, this compound could potentially enhance the efficacy of chemotherapeutic agents that are metabolized into inactive glucuronide conjugates. By preventing the deactivation of these drugs, this compound may increase their bioavailability and cytotoxic effects within the tumor microenvironment.

Potential Synergistic Partners:

  • Doxorubicin (B1662922): A widely used anthracycline antibiotic in cancer chemotherapy.[4] Its efficacy can be limited by drug resistance and toxicity.[4] Synergistic interactions with natural compounds have been shown to enhance its anti-cancer activity.[4][5][6]

  • Cisplatin (B142131): A platinum-based chemotherapy drug used to treat a variety of cancers.[7][8] Resistance to cisplatin is a significant clinical challenge.[9][10] Combining cisplatin with other agents can help to overcome resistance and improve therapeutic outcomes.[7][9][10][11]

  • Glucuronidated Prodrugs: Investigating synergy with anticancer prodrugs that are activated by β-glucuronidase could reveal antagonistic effects, providing valuable mechanistic insights.

Proposed Experimental Framework to Validate Synergy

To systematically evaluate the potential synergistic effects of this compound, a multi-tiered experimental approach is recommended.

Experimental Workflow

G cluster_0 In Vitro Analysis cluster_1 Mechanism of Action cluster_2 In Vivo Validation A Cell Viability Assays (MTT, SRB) B Combination Index (CI) Calculation (Chou-Talalay method) A->B E β-glucuronidase Activity Assay A->E C Apoptosis Assays (Flow Cytometry, Western Blot for Caspases) B->C D Cell Cycle Analysis (Flow Cytometry) C->D H Xenograft Tumor Models in Mice D->H F Western Blot for Signaling Pathways (e.g., PI3K/Akt, MAPK) G Intracellular Drug Accumulation Studies I Tumor Growth Inhibition Measurement H->I J Toxicity Assessment (Body weight, organ histology) I->J

Caption: A proposed experimental workflow for evaluating the synergistic effects of this compound.

Detailed Experimental Protocols

1. Cell Viability and Synergy Analysis

  • Protocol:

    • Seed cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in 96-well plates.

    • Treat cells with a range of concentrations of this compound, the selected chemotherapeutic agent (e.g., Doxorubicin), and combinations of both.

    • After a predetermined incubation period (e.g., 48 or 72 hours), assess cell viability using an MTT or SRB assay.

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound alone and in combination.

    • Determine the nature of the interaction (synergism, additivity, or antagonism) by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.

2. Apoptosis and Cell Cycle Analysis

  • Protocol:

    • Treat cells with IC50 concentrations of the individual compounds and their synergistic combination.

    • For apoptosis analysis, stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry. Confirm apoptosis by performing Western blot analysis for cleaved caspases (e.g., Caspase-3, Caspase-9) and PARP.

    • For cell cycle analysis, fix cells in ethanol, stain with PI, and analyze by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

3. Mechanistic Studies: Signaling Pathways

  • Hypothesized Signaling Pathway for Synergy:

G cluster_0 Extracellular cluster_1 Intracellular Drug Chemotherapeutic Drug (e.g., Doxorubicin) Drug_active Active Drug Drug->Drug_active Drug_inactive Inactive Glucuronide Drug_active->Drug_inactive Glucuronidation Apoptosis Apoptosis Drug_active->Apoptosis Prolif Cell Proliferation Drug_active->Prolif Drug_inactive->Drug_active De-glucuronidation Beta_gluc β-glucuronidase DHIP This compound DHIP->Beta_gluc

Caption: Hypothesized mechanism of synergy for this compound with a chemotherapeutic agent.

  • Protocol:

    • Treat cells as described for apoptosis analysis.

    • Lyse the cells and perform Western blot analysis to investigate the effect of the combination treatment on key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

Conclusion and Future Directions

While direct evidence is still needed, the biochemical profile of this compound strongly suggests its potential as a synergistic agent in cancer therapy. The proposed experimental framework provides a robust starting point for researchers to investigate these potential synergistic interactions. Future studies should focus on a broader range of cancer cell lines and chemotherapeutic agents, as well as on elucidating the precise molecular mechanisms underlying any observed synergy. The exploration of this compound in combination therapies could pave the way for more effective and less toxic cancer treatments.

References

A Comparative Analysis of 4'',5''-Dehydroisopsoralidin and Other Bioactive Compounds from Psoralea corylifolia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the biological activities of key compounds from Psoralea corylifolia, supported by experimental data.

Psoralea corylifolia, commonly known as Babchi, is a plant rich in diverse bioactive compounds with a long history in traditional medicine. This guide provides a comparative analysis of 4'',5''-Dehydroisopsoralidin against other prominent compounds from this plant, including psoralen, isopsoralen, bavachin, and bakuchiol (B1667714). The comparison focuses on their anticancer, anti-inflammatory, and antimicrobial properties, presenting available quantitative data, detailed experimental protocols, and insights into their mechanisms of action.

Comparative Biological Activities

A review of existing literature indicates that while extensive research has been conducted on several Psoralea corylifolia compounds, this compound is a less-studied molecule. The following tables summarize the available quantitative data for the biological activities of these compounds. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the data should be interpreted with this in mind.

Anticancer Activity

The cytotoxic effects of these compounds have been evaluated against various cancer cell lines. Psoralen and isopsoralen have demonstrated dose-dependent anticancer activity.[1] Bakuchiol has also shown potent anticancer effects, with a lower IC50 value compared to resveratrol (B1683913) in A549 human lung adenocarcinoma cells.[2] Data for this compound suggests weak cytotoxicity against the cell lines tested.[3]

CompoundCell LineIC50 (µM)Reference
This compound H4IIE, HCT116, C6>50[3]
Psoralen KB88.1[1][4][5][6][7]
KBv20086.6[1][4][5][6][7]
K56224.4[1][4][5][6][7]
K562/ADM62.6[1][4][5][6][7]
Isopsoralen KB61.9[1][4][5][6][7]
KBv20049.4[1][4][5][6][7]
K56249.6[1][4][5][6][7]
K562/ADM72.0[1][4][5][6][7]
Bavachin AML-1233.25[8]
Bakuchiol A5499.58 (at 72h)[2]
AML-1234.95[8]
Anti-inflammatory Activity
CompoundAssayIC50 (µM)Reference
Bavachinin NO Inhibition (RAW 264.7)26[4]
Isobavachalcone (B1672217) NO Inhibition (RAW 264.7)17[4]
Neobavaisoflavone NO Inhibition (RAW 264.7)~29[4]
Corylifol A NO Inhibition (RAW 264.7)~21[4]
Psoralidin NO Inhibition (RAW 264.7)~23[4]
Antimicrobial Activity

Information on the antimicrobial properties of this compound is limited. However, other compounds from Psoralea corylifolia have demonstrated activity against various bacterial strains. The available data is largely qualitative, and direct comparisons of Minimum Inhibitory Concentrations (MICs) are scarce.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies employed in the key cited experiments.

Anticancer Activity Assay (MTT Assay)[1][7]
  • Cell Lines: Human oral carcinoma (KB), vincristine-resistant KBv200, human chronic myelogenous leukemia (K562), and adriamycin-resistant K562/ADM cells were used.

  • Cell Culture: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 48 hours.

  • Viability Assessment: Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from dose-response curves.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)[4][5][6]
  • Cell Line: Murine macrophage cell line RAW 264.7 was used.

  • Cell Culture: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 atmosphere.

  • Treatment: Cells were seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: The production of nitric oxide was determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. The absorbance was measured at 540 nm.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of NO production (IC50) was calculated.

Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of these compounds is crucial for drug development. While the signaling pathways of this compound remain largely unelucidated, research on other furanocoumarins and compounds from Psoralea corylifolia provides some insights.

Furanocoumarins, as a class, have been shown to modulate several key signaling pathways involved in cancer cell proliferation and inflammation. These include the Signal Transducer and Activator of Transcription 3 (STAT3), Nuclear Factor-kappaB (NF-κB), Phosphatidylinositol-3-Kinase/AKT (PI3K/AKT), and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10][11]

A study on psoralen, isopsoralen, and isobavachalcone demonstrated their ability to attenuate palmitic acid-induced hepatocyte injury by inhibiting the Protein Kinase C-α (PKC-α)/Nicotinamide-Adenine Dinucleotide Phosphate Oxidase (NOX) signaling pathway.[2] This suggests a role in mitigating oxidative stress.

Bakuchiol has been reported to inhibit the expression of the inducible nitric oxide synthase (iNOS) gene by inactivating NF-κB in RAW 264.7 macrophages.[1]

Below are graphical representations of some of the signaling pathways modulated by compounds from Psoralea corylifolia.

G cluster_0 Inflammatory Stimuli (LPS) cluster_1 Signaling Cascade cluster_2 Nuclear Events cluster_3 Cellular Response LPS LPS IKK IKK LPS->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylation NFkB NF-κB NFkB_IkB->NFkB IκB Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide iNOS_protein->NO Synthesis Bakuchiol Bakuchiol Bakuchiol->NFkB Inhibition

Caption: NF-κB signaling pathway inhibition by Bakuchiol.

G cluster_0 Stimulus cluster_1 Signaling Pathway cluster_2 Cellular Outcome PA Palmitic Acid PKCa PKC-α PA->PKCa Activation NOX NOX PKCa->NOX Activation ROS ROS NOX->ROS Production Injury Hepatocyte Injury ROS->Injury Compounds Psoralen, Isopsoralen, Isobavachalcone Compounds->PKCa Inhibition

Caption: PKC-α/NOX pathway inhibition by Psoralea compounds.

Conclusion

The bioactive compounds from Psoralea corylifolia exhibit a wide range of pharmacological activities. While psoralen, isopsoralen, bavachin, and bakuchiol have been the subject of numerous studies, providing valuable data on their anticancer and anti-inflammatory potential, this compound remains a comparatively understudied component. The available data suggests it may have weaker cytotoxic activity than other major compounds.

Further research is warranted to conduct direct comparative studies of these compounds in standardized assays to provide a clearer picture of their relative potency. Elucidating the specific signaling pathways modulated by this compound is a critical next step to understanding its potential therapeutic applications. This guide serves as a foundation for researchers to identify these knowledge gaps and direct future investigations into the promising therapeutic landscape of Psoralea corylifolia constituents.

References

Cross-Validation of 4'',5''-Dehydroisopsoralidin's Anticancer Activity in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer activity of 4'',5''-Dehydroisopsoralidin, a natural compound isolated from Psoralea corylifolia. The data presented herein is intended to offer a clear perspective on its potency and spectrum of action against various cancer cell lines, particularly in comparison to its more extensively studied isomers, psoralen (B192213) and isopsoralen.

Executive Summary

This compound has demonstrated limited cytotoxic activity in preliminary in vitro screenings against a small panel of cancer cell lines. Existing data indicates weak potency, particularly when compared to its structural isomers, psoralen and isopsoralen, which have shown more significant dose-dependent anticancer effects across multiple cancer cell lines. This guide summarizes the available quantitative data, provides detailed experimental methodologies for key assays, and visualizes relevant biological pathways and workflows to aid researchers in evaluating the potential of this compound for further investigation in oncology drug discovery.

Data Presentation: Comparative Cytotoxicity

The cytotoxic activity of this compound and its related compounds, psoralen and isopsoralen, has been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the tables below.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (µM)
H4IIERat Hepatoma> 50
HCT116Human Colon Carcinoma> 50
C6Rat Glioma> 50

Data indicates weak cytotoxic activity in the tested cell lines.

Table 2: Comparative Cytotoxicity of Psoralen and Isopsoralen

Cell LineCancer TypePsoralen IC50 (µM)Isopsoralen IC50 (µM)
KBHuman Oral Epidermoid Carcinoma88.161.9
KBv200Multidrug-Resistant KB86.649.4
K562Human Chronic Myelogenous Leukemia24.449.6
K562/ADMMultidrug-Resistant K56262.672.0

These findings suggest that psoralen and isopsoralen possess more potent anticancer activities compared to the currently available data for this compound.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (or other test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between apoptotic and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with the test compound, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways in Apoptosis

While the specific signaling pathways modulated by this compound in cancer cells are not yet well-defined, a related compound, psoralidin, has been shown to induce apoptosis through the modulation of the NF-κB and PI3K/Akt signaling pathways. A generalized diagram of apoptotic signaling is presented below.

G General Apoptotic Signaling Pathways ext_stimuli Extrinsic Stimuli (e.g., Ligand Binding) death_receptor Death Receptors (e.g., FAS, TNFR) ext_stimuli->death_receptor caspase8 Caspase-8 death_receptor->caspase8 int_stimuli Intrinsic Stimuli (e.g., DNA Damage) p53 p53 int_stimuli->p53 bcl2_family Bcl-2 Family (Bax, Bak, Bcl-2) p53->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis nfkb NF-κB (Survival) nfkb->apoptosis pi3k_akt PI3K/Akt (Survival) pi3k_akt->apoptosis

Caption: Generalized overview of extrinsic and intrinsic apoptotic signaling pathways.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic activity of a compound like this compound.

G Experimental Workflow for In Vitro Cytotoxicity Screening start Start: Select Cancer Cell Lines cell_culture Cell Culture and Seeding (96-well plates) start->cell_culture treatment Treat Cells with Compound (24h, 48h, 72h incubation) cell_culture->treatment compound_prep Prepare Serial Dilutions of this compound compound_prep->treatment mtt_assay Perform MTT Assay treatment->mtt_assay data_acq Measure Absorbance (Microplate Reader) mtt_assay->data_acq analysis Data Analysis: Calculate % Viability and IC50 data_acq->analysis apoptosis_assay Further Mechanistic Studies: Apoptosis Assay (Annexin V/PI) analysis->apoptosis_assay end End: Comparative Potency Assessment analysis->end apoptosis_assay->end

Caption: A standard workflow for assessing the in vitro cytotoxicity of a test compound.

References

Reproducibility of 4”,5”-Dehydroisopsoralidin Experimental Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4”,5”-Dehydroisopsoralidin, a natural compound isolated from the plant Psoralea corylifolia, has garnered attention for its potential therapeutic properties. It is primarily recognized as a β-glucuronidase inhibitor and is associated with anti-inflammatory and antioxidant activities. This guide provides a comparative analysis of the available experimental findings on 4”,5”-Dehydroisopsoralidin to assess the reproducibility of its reported biological effects. The information is compiled from scientific literature and supplier technical data.

Quantitative Data Summary

The most consistently reported and quantitatively defined biological activity of 4”,5”-Dehydroisopsoralidin is its inhibition of the enzyme β-glucuronidase. Information regarding its anti-inflammatory and antioxidant effects is more qualitative, often inferred from the known properties of its source, Psoralea corylifolia.

Biological ActivityParameterReported ValueSource
Enzyme Inhibition IC50 against β-glucuronidase6.3 μM[1][2][3]
Anti-inflammatory In vitro & in vivo dataNot consistently reported for the isolated compound. Effects are often attributed to the source plant extract.[1][2][3]
Antioxidant In vitro data (e.g., DPPH, ABTS assays)Not consistently reported for the isolated compound.[1][2][3]

Note: The lack of multiple independent studies reporting quantitative data for the anti-inflammatory and antioxidant activities of isolated 4”,5”-Dehydroisopsoralidin makes a direct assessment of the reproducibility of these specific findings challenging. The data for β-glucuronidase inhibition appears consistent across supplier information.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of 4”,5”-Dehydroisopsoralidin are not extensively available in publicly accessible primary literature. However, standardized assays are typically employed for the activities mentioned.

β-Glucuronidase Inhibition Assay (General Protocol)

This assay is fundamental to verifying the primary reported activity of 4”,5”-Dehydroisopsoralidin.

Objective: To determine the concentration of 4”,5”-Dehydroisopsoralidin required to inhibit 50% of β-glucuronidase activity (IC50).

Materials:

  • β-glucuronidase enzyme (from E. coli or bovine liver)

  • p-nitrophenyl-β-D-glucuronide (PNPG) as substrate

  • 4”,5”-Dehydroisopsoralidin

  • Phosphate (B84403) buffer (pH 7.0)

  • Sodium carbonate solution (to stop the reaction)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a series of dilutions of 4”,5”-Dehydroisopsoralidin in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the phosphate buffer, β-glucuronidase enzyme solution, and the diluted 4”,5”-Dehydroisopsoralidin or solvent control.

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate PNPG to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding sodium carbonate solution.

  • Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of 4”,5”-Dehydroisopsoralidin compared to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Dilutions Prepare Dilutions Add Reagents to Plate Add Reagents to Plate Prepare Dilutions->Add Reagents to Plate Prepare Reagents Prepare Reagents Prepare Reagents->Add Reagents to Plate Pre-incubation Pre-incubation Add Reagents to Plate->Pre-incubation Add Substrate Add Substrate Pre-incubation->Add Substrate Incubation Incubation Add Substrate->Incubation Stop Reaction Stop Reaction Incubation->Stop Reaction Measure Absorbance Measure Absorbance Stop Reaction->Measure Absorbance Calculate Inhibition Calculate Inhibition Measure Absorbance->Calculate Inhibition Determine IC50 Determine IC50 Calculate Inhibition->Determine IC50

Workflow for a typical β-glucuronidase inhibition assay.

In Vitro Anti-inflammatory and Antioxidant Assays (General Protocols)

While specific data for 4”,5”-Dehydroisopsoralidin is limited, the following are standard methods to assess these properties.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (for Antioxidant Activity):

  • Principle: Measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical, causing a color change from purple to yellow.

  • Procedure: A solution of DPPH is incubated with various concentrations of the test compound. The decrease in absorbance at a specific wavelength (around 517 nm) is measured.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay (for Antioxidant Activity):

  • Principle: Similar to the DPPH assay, this measures the ability of a compound to scavenge the ABTS radical cation.

  • Procedure: The pre-formed ABTS radical solution is mixed with the test compound, and the reduction in absorbance at a specific wavelength (around 734 nm) is monitored.

3. Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages (for Anti-inflammatory Activity):

  • Principle: Measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophage cells (e.g., RAW 264.7) stimulated with LPS.

  • Procedure: Macrophage cells are treated with the test compound and then stimulated with LPS. The amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

Signaling Pathways

The primary mechanism of action for 4”,5”-Dehydroisopsoralidin is through direct enzyme inhibition. For its purported anti-inflammatory effects, a likely target would be the NF-κB signaling pathway, a key regulator of inflammation.

G Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK Activation IKK Activation Inflammatory Stimuli (e.g., LPS)->IKK Activation IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus IκBα Degradation->NF-κB Translocation to Nucleus Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Translocation to Nucleus->Pro-inflammatory Gene Expression 4,5-Dehydroisopsoralidin 4,5-Dehydroisopsoralidin 4,5-Dehydroisopsoralidin->IKK Activation Potential Inhibition

Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion and Recommendations for Future Research

The available data strongly supports the activity of 4”,5”-Dehydroisopsoralidin as a β-glucuronidase inhibitor with a consistent IC50 value of 6.3 μM. However, the claims of its anti-inflammatory and antioxidant effects lack robust, reproducible quantitative data from studies on the isolated compound. To establish the reproducibility of these findings, the following are recommended:

  • Primary Research: There is a clear need for more primary research focused on isolating or synthesizing 4”,5”-Dehydroisopsoralidin and systematically evaluating its anti-inflammatory and antioxidant properties using standardized in vitro and in vivo models.

  • Comparative Studies: Direct, head-to-head studies comparing the potency of 4”,5”-Dehydroisopsoralidin with other known β-glucuronidase inhibitors, anti-inflammatory agents, and antioxidants would be highly valuable.

  • Mechanism of Action Studies: For the reported anti-inflammatory effects, further research is required to elucidate the specific molecular targets and signaling pathways involved.

  • Standardized Reporting: Researchers should provide detailed experimental protocols, including reagent sources, concentrations, and incubation times, to facilitate the replication and validation of their findings by other laboratories.

At present, while the β-glucuronidase inhibitory activity of 4”,5”-Dehydroisopsoralidin appears reproducible based on available data, the reproducibility of its other reported biological activities remains to be conclusively demonstrated through further dedicated research.

References

A Comparative Guide to Psoralidin and Cisplatin Combination Therapy in Gastric Cancer: An Analogous Framework for 4'',5''-Dehydroisopsoralidin Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct combination studies on 4'',5''-Dehydroisopsoralidin in cancer therapy remain to be published, valuable insights can be gleaned from research on structurally similar compounds. Psoralidin (B1678305), a natural phenolic coumarin (B35378) isolated from Psoralea corylifolia, shares a structural backbone with this compound and has demonstrated significant synergistic anti-cancer effects when combined with the conventional chemotherapeutic agent, cisplatin (B142131). This guide provides a comprehensive comparison of the anti-cancer efficacy of Psoralidin alone and in combination with cisplatin in gastric cancer models, offering a potential analogous framework for future investigations into this compound combination therapies.

Recent studies have highlighted the potential of psoralidin to not only exhibit its own anti-tumor properties but also to enhance the efficacy of cisplatin, a cornerstone of gastric cancer treatment, while mitigating its toxicity.[1][2] The primary mechanism underlying this synergy involves the induction of ferroptosis, an iron-dependent form of programmed cell death, through the modulation of the ACSL4-mediated pathway.[1][2][3] This guide will present the key experimental data, detailed protocols, and the underlying signaling pathways involved in this synergistic interaction.

Data Presentation: Psoralidin and Cisplatin in Gastric Cancer

The following tables summarize the quantitative data from in vitro and in vivo studies on the combination of psoralidin (PSO) and cisplatin (DDP) in human gastric cancer cell lines (HGC-27 and MKN-45) and a xenograft mouse model.

Table 1: In Vitro Cytotoxicity of Psoralidin and Cisplatin

TreatmentHGC-27 Cell Viability (%)MKN-45 Cell Viability (%)
Control100100
Psoralidin (40 µM)~60~70
Cisplatin (4.5 µM)~75~80
Psoralidin (40 µM) + Cisplatin (4.5 µM)~30~40

Data are approximated from graphical representations in the source study and illustrate a significant decrease in cell viability with the combination treatment compared to individual agents.[3]

Table 2: Effect of Psoralidin and Cisplatin on Colony Formation of Gastric Cancer Cells

TreatmentHGC-27 Colony Count (relative)MKN-45 Colony Count (relative)
Control100%100%
Psoralidin (40 µM)~50%~60%
Cisplatin (4.5 µM)~70%~75%
Psoralidin (40 µM) + Cisplatin (4.5 µM)~20%~30%

Relative colony counts indicate a marked reduction in the proliferative capacity of gastric cancer cells upon combined treatment.[1][2]

Table 3: In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Inhibition Rate (%)
Control (Vehicle)~12000
Psoralidin~800~33%
Cisplatin~900~25%
PSO + DDP~300~75%

The combination of psoralidin and cisplatin resulted in a significantly greater suppression of tumor growth in vivo compared to either treatment alone.[3]

Experimental Protocols

Cell Culture and Treatments: Human gastric cancer cell lines HGC-27 and MKN-45 were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. Psoralidin (PSO) was dissolved in DMSO, and cisplatin (DDP) was dissolved in saline. For combination studies, cells were treated with various concentrations of PSO and/or DDP for specified time periods (e.g., 24, 48 hours).[1][2]

Cell Viability Assay (CCK-8): Cells were seeded in 96-well plates at a density of 5x10^3 cells/well and allowed to adhere overnight. Following treatment with PSO and/or DDP for 48 hours, 10 µL of CCK-8 solution was added to each well, and the plates were incubated for 2 hours at 37°C. The absorbance at 450 nm was measured using a microplate reader to determine cell viability.[1]

Colony Formation Assay: Cells were seeded in 6-well plates at a density of 500 cells/well and cultured for approximately 14 days, with the medium and respective treatments refreshed every 3 days. Colonies were then fixed with 4% paraformaldehyde and stained with 0.1% crystal violet. The number of colonies containing more than 50 cells was counted.[1]

Western Blot Analysis: Total protein was extracted from treated cells using RIPA lysis buffer. Protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes. The membranes were blocked with 5% non-fat milk and incubated with primary antibodies against ACSL4, GPX4, AIFM2, and SLC7A11, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an ECL detection system.[1][2]

In Vivo Xenograft Model: BALB/c nude mice were subcutaneously injected with 5x10^6 MKN-45 cells. When tumors reached a volume of approximately 100 mm³, the mice were randomly assigned to four groups: control (vehicle), PSO alone, DDP alone, and PSO + DDP. Treatments were administered intraperitoneally every three days for 21 days. Tumor volume was measured every three days using a caliper. At the end of the experiment, tumors were excised and weighed.[3]

Mandatory Visualization

Below are diagrams illustrating the proposed signaling pathways and experimental workflows.

G cluster_0 Psoralidin + Cisplatin Combination cluster_1 Cellular Effects PSO Psoralidin ACSL4 ↑ ACSL4 PSO->ACSL4 GPX4 ↓ GPX4 PSO->GPX4 SLC7A11 ↓ SLC7A11 PSO->SLC7A11 DDP Cisplatin DDP->ACSL4 DDP->GPX4 DDP->SLC7A11 Lipid_ROS ↑ Lipid ROS ACSL4->Lipid_ROS GPX4->Lipid_ROS | SLC7A11->GPX4 Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis G cluster_assays In Vitro Assays start Seed Gastric Cancer Cells treatment Treat with PSO, DDP, or Combo start->treatment incubation Incubate for 48 hours treatment->incubation cck8 CCK-8 Assay (Viability) incubation->cck8 colony Colony Formation (Proliferation) incubation->colony western Western Blot (Protein Expression) incubation->western G cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway Psoralidin Psoralidin PI3K PI3K Psoralidin->PI3K IKK IKK Psoralidin->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB NFkB->Cell_Survival

References

Safety Operating Guide

Navigating the Safe Disposal of 4'',5''-Dehydroisopsoralidin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle 4'',5''-Dehydroisopsoralidin with appropriate personal protective equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from potential splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact with the compound.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.

Source: General laboratory safety guidelines.

In the event of accidental exposure, follow these first-aid measures immediately:

  • After inhalation: Move the individual to fresh air.[2]

  • In case of skin contact: Wash the affected area thoroughly with soap and water.[2][3]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[2][3]

  • If swallowed: Clean the mouth with water and drink plenty of water afterward.[2]

Seek medical attention if any symptoms persist.[2]

Step-by-Step Disposal Protocol

The disposal of this compound, as with most laboratory chemicals, must be carried out in compliance with local, state, and federal regulations. The following steps provide a general framework for its proper disposal.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including empty containers, contaminated labware (e.g., pipette tips, vials), and unused product, as hazardous chemical waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

2. Containerization:

  • Use a designated and compatible hazardous waste container. The container should be leak-proof and have a secure lid.

  • Whenever feasible, it is good practice to leave the chemical in its original container.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • Indicate the approximate quantity of waste in the container.

  • Note the date when the waste was first added to the container (accumulation start date).

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be a secondary containment system to prevent spills from spreading.

  • Ensure the storage area is well-ventilated and away from incompatible materials.[2][3]

5. Final Disposal:

  • Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for pickup and final disposal.

  • The standard procedure for chemical waste is disposal at an approved waste disposal plant.[2][3][4]

  • Provide all necessary documentation as required by the disposal service.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

A Start: Unused or Contaminated Material B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Place in Designated Hazardous Waste Container B->C Containment D Securely Seal and Label Container C->D Identification E Store in Satellite Accumulation Area D->E Safe Storage F Contact EHS for Waste Pickup E->F Initiate Disposal G Transport to Approved Waste Disposal Facility F->G Professional Handling H End: Proper Disposal G->H Completion

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for detailed instructions and requirements.

References

Essential Safety and Logistics for Handling 4'',5''-Dehydroisopsoralidin

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Based on the hazardous nature of structurally related psoralen (B192213) compounds, the following PPE is recommended when handling 4'',5''-Dehydroisopsoralidin. All PPE should be donned before handling the compound and removed in a designated area to prevent cross-contamination.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-grade nitrile or neoprene gloves.[1][2]Provides a barrier against direct skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.
Body Protection Disposable, solid-front, back-closing gown made of a low-lint, impervious material.[1][2]Protects skin and personal clothing from contamination by splashes or aerosols. The back-closing design minimizes the risk of frontal contamination.
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields, chemical splash goggles, or a full-face shield.[3]Protects the eyes and face from splashes, aerosols, and airborne particles of the compound. A face shield offers broader protection, especially when handling larger quantities or during procedures with a high risk of splashing.
Respiratory Protection A NIOSH-approved N95 respirator or higher, particularly when handling the powder form or when engineering controls are insufficient.[1][2]Minimizes the inhalation of airborne particles of the compound. The need for respiratory protection should be determined by a risk assessment of the specific procedure.
Foot Protection Closed-toe shoes. Shoe covers may be required in designated hazardous drug handling areas.Protects the feet from spills and dropped items.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize exposure.[1][2]

  • Pre-Handling Check: Before starting, ensure all necessary PPE is available and in good condition. Verify that the fume hood or biosafety cabinet is functioning correctly.

  • Gather Materials: Assemble all required equipment and reagents before introducing the compound to the work area to minimize movement and potential for contamination.

2. Handling the Compound:

  • Weighing: If weighing the solid compound, do so in a ventilated enclosure to prevent the dispersion of powder.

  • Dissolving: When preparing solutions, add the solvent to the compound slowly to avoid splashing. Psoralen, a related compound, is soluble in organic solvents like DMSO and DMF.[4]

  • Manipulation: Use dedicated equipment (e.g., spatulas, glassware) for handling this compound. Avoid creating aerosols.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate cleaning agent.

  • PPE Removal: Remove PPE in the designated area in the following order to prevent self-contamination: outer gloves, gown, inner gloves. Dispose of disposable PPE immediately in a designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[4]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated solid waste, including gloves, gowns, bench paper, and any unused compound, should be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.

Experimental Workflow for Safe Handling

SafeHandlingWorkflow Start Start: Prepare for Handling PrepArea 1. Designate and Prepare Handling Area (Fume Hood) Start->PrepArea DonPPE 2. Don Full PPE (Double Gloves, Gown, EyePro) PrepArea->DonPPE HandleCompound 3. Handle Compound (Weighing, Dissolving) DonPPE->HandleCompound Decontaminate 4. Decontaminate Surfaces and Equipment HandleCompound->Decontaminate DisposeWaste 5. Segregate and Dispose of Hazardous Waste Decontaminate->DisposeWaste DoffPPE 6. Doff PPE in Designated Area DisposeWaste->DoffPPE WashHands 7. Wash Hands Thoroughly DoffPPE->WashHands End End: Procedure Complete WashHands->End

Caption: Workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.